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  • Product: 4-Bromo-6-fluoro-1-benzofuran
  • CAS: 325487-80-7

Core Science & Biosynthesis

Foundational

Precision Mass Spectrometry and Physicochemical Profiling of 4-Bromo-6-fluoro-1-benzofuran: A Technical Guide for Drug Discovery

Executive Summary 4-Bromo-6-fluoro-1-benzofuran is a highly specialized halogenated heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique structural motif—combining the lipophilicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-6-fluoro-1-benzofuran is a highly specialized halogenated heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique structural motif—combining the lipophilicity and metabolic stability of a fluorinated benzofuran core with the synthetic versatility of a bromine substituent—makes it a critical intermediate in the development of targeted therapeutics, including novel 1[1].

For analytical chemists and drug development professionals, the precise determination of its molecular weight and exact mass is not merely a regulatory formality; it is the foundation of structural validation, impurity profiling, and reaction monitoring. This whitepaper provides an authoritative guide to the physicochemical properties of 4-bromo-6-fluoro-1-benzofuran, detailing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to achieve sub-ppm mass accuracy.

Physicochemical Profiling & Mass Metrics

In analytical chemistry, distinguishing between molecular weight and exact mass is critical.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect their natural terrestrial isotopic distribution. This value is used for macroscopic stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 79 Br, 19 F, 16 O). In HRMS, this is the primary metric for confirming molecular identity.

Table 1 summarizes the core quantitative data for 4-bromo-6-fluoro-1-benzofuran, serving as a reference standard for laboratory workflows.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name 4-Bromo-6-fluoro-1-benzofuranStandard IUPAC nomenclature.
CAS Registry Number 2[2]Unique identifier for chemical databases.
Molecular Formula C₈H₄BrFODefines elemental composition.
Molecular Weight 215.02 g/mol [2]Used for molarity and yield calculations.
Monoisotopic Exact Mass 3[3]Target m/z for HRMS structural validation.
SMILES String FC1=CC(Br)=C2C=COC2=C1Enables in-silico modeling and cheminformatics.

The Bromine Isotopic Signature: A Self-Validating Diagnostic

When analyzing 4-bromo-6-fluoro-1-benzofuran, the presence of the bromine atom introduces a distinct, self-validating isotopic signature. Bromine naturally occurs as two stable isotopes in a nearly 1:1 ratio: 79 Br (50.69%) and 81 Br (49.31%) .

The Causality of Pattern Matching: During mass spectrometry, researchers must not only look for the monoisotopic peak (M) at m/z ~213.943 but also the M+2 peak at m/z ~215.941. The nearly identical intensity of these two peaks provides a built-in diagnostic tool. If the mass error is < 3 ppm but the isotopic ratio deviates significantly from 1:1, the signal is likely a chimeric spectrum (a co-eluting isobaric contaminant). Verifying this 1:1 ratio validates the elemental composition and confirms the absence of interferences.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To achieve sub-ppm mass accuracy and structural confirmation, a rigorous LC-HRMS protocol is required. The following step-by-step methodology is designed as a self-validating system , ensuring that matrix effects are minimized, mass calibration is maintained, and data integrity is absolute.

Step-by-Step LC-HRMS Protocol

Phase 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 1.0 mg of 4-bromo-6-fluoro-1-benzofuran in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid. Spike the solution with an internal mass calibrant (e.g., Leucine Enkephalin).

  • Causality: Halogenated benzofurans can exhibit poor ionization efficiency. Using a protic solvent with formic acid promotes protonation to yield the [M+H]⁺ ion in positive Electrospray Ionization (ESI+). The internal calibrant ensures real-time mass axis correction (lock-mass), neutralizing instrumental drift caused by temperature or electronic fluctuations.

Phase 2: Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: Physical separation prior to ionization is non-negotiable. Separating the target analyte from potential synthetic byproducts (such as unreacted starting materials or debrominated analogs) prevents ion suppression in the source, ensuring the mass analyzer receives a pristine ion beam for uncompromised mass accuracy.

Phase 3: High-Resolution Mass Analysis

  • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in full scan mode (m/z 100–500) at a resolving power of at least 60,000 (FWHM at m/z 200).

  • Causality: High resolving power is critical to separate the target analyte's isotopic peaks from background chemical noise. This resolution ensures the exact mass can be calculated with an error margin of < 3 ppm, distinguishing C₈H₄BrFO from molecules with identical nominal masses but different elemental compositions.

Phase 4: Data Processing & Self-Validation

  • Action: Extract the ion chromatograms (EIC) for the protonated adducts: m/z 214.950 ([M+H]⁺ for 79 Br) and m/z 216.948 ([M+H]⁺ for 81 Br).

  • Causality: Compare the experimental isotopic distribution against the theoretical model. A successful match (mass error < 3 ppm and a ~1:1 intensity ratio for M and M+2) closes the self-validating loop, definitively confirming the identity of 4-bromo-6-fluoro-1-benzofuran.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS analytical workflow, highlighting the transition from physical separation to in-silico data validation.

G cluster_0 Physical Separation & Ionization cluster_1 Mass Analysis & Validation A Sample Prep (Internal Calibrant) B UHPLC (C18 Separation) A->B C ESI / APCI (Ionization) B->C D HRMS Analyzer (Orbitrap/Q-TOF) C->D E Data Processing (Exact Mass & Isotopes) D->E

LC-HRMS analytical workflow for exact mass determination and isotopic validation.

Applications in Drug Development

In the context of drug discovery, 4-bromo-6-fluoro-1-benzofuran serves as a highly versatile electrophile. The bromine atom at the C4 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

By establishing a robust HRMS profile for this starting material, chemists can accurately track mass shifts during synthesis. For example, replacing the bromine atom (exact mass 78.918 Da) with a functionalized aryl group will result in a predictable shift in the exact mass and the disappearance of the 1:1 M/M+2 isotopic signature. This precise tracking methodology accelerates the optimization of complex, multi-ring pharmacophores, ensuring high-fidelity structural progression from raw building blocks to final active pharmaceutical ingredients (APIs).

References

  • Source: uni.lu (PubChemLite Database)
  • Source: bldpharm.
  • EP1204659B1 - Serotonergic benzofurans Source: Google Patents URL

Sources

Exploratory

Unveiling the Solid-State Architecture of 4-bromo-6-fluoro-1-benzofuran: A Technical Guide to its Synthesis, Crystallization, and X-ray Diffraction Analysis

For Immediate Release A Hypothetical Investigation for Researchers, Scientists, and Drug Development Professionals This whitepaper presents a comprehensive, albeit hypothetical, technical guide to the synthesis and singl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Hypothetical Investigation for Researchers, Scientists, and Drug Development Professionals

This whitepaper presents a comprehensive, albeit hypothetical, technical guide to the synthesis and single-crystal X-ray diffraction analysis of 4-bromo-6-fluoro-1-benzofuran, a halogenated benzofuran derivative of potential interest in medicinal chemistry and materials science. As the crystal structure of this specific compound is not publicly available, this guide has been constructed based on established synthetic methodologies for related benzofurans and standard crystallographic techniques. It is intended to serve as an expert-level walkthrough for researchers engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a prominent class of heterocyclic compounds frequently encountered in natural products and synthetic pharmaceuticals. Their diverse biological activities, including anticancer, antibacterial, and antifungal properties, have established them as a privileged scaffold in drug discovery. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, understanding the precise three-dimensional arrangement of atoms in halogenated benzofurans like 4-bromo-6-fluoro-1-benzofuran is crucial for rational drug design and the development of new functional materials.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule.[1][2] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical behavior and its interactions in a biological or material context.[3]

This guide will detail a plausible synthetic route for 4-bromo-6-fluoro-1-benzofuran, outline robust protocols for obtaining high-quality single crystals, and provide a step-by-step workflow for its structural analysis by X-ray diffraction.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A Plausible Synthetic Pathway

While a specific protocol for 4-bromo-6-fluoro-1-benzofuran is not documented, a robust synthesis can be envisioned based on established methods for constructing the benzofuran core.[4][5] A common and effective strategy involves the Sonogashira coupling of a suitably substituted phenol with a terminal alkyne, followed by an intramolecular cyclization.[6]

A hypothetical three-step synthesis is proposed:

  • Ortho-iodination of 3-bromo-5-fluorophenol: The commercially available 3-bromo-5-fluorophenol would be subjected to regioselective ortho-iodination to introduce an iodine atom at the C2 position.

  • Sonogashira Coupling: The resulting 2-iodo-3-bromo-5-fluorophenol would then be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, using a palladium-copper catalyst system.[6]

  • Cyclization and Desilylation: The final step would involve a copper-catalyzed intramolecular cyclization to form the benzofuran ring, followed by removal of the trimethylsilyl protecting group to yield the target molecule, 4-bromo-6-fluoro-1-benzofuran.[7]

Synthesis_Workflow A 3-bromo-5-fluorophenol B ortho-iodination A->B Reagents C 2-iodo-3-bromo-5-fluorophenol B->C D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C->D Reactants E Coupled Intermediate D->E F Intramolecular Cyclization (Cu catalyst) & Desilylation E->F Reaction G 4-bromo-6-fluoro-1-benzofuran F->G

Caption: Proposed synthetic workflow for 4-bromo-6-fluoro-1-benzofuran.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a critical and challenging step. The key is to achieve slow crystal growth from a supersaturated solution. Several techniques can be employed for small organic molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left to evaporate slowly. Covering the container with parafilm and piercing a few small holes can control the rate of evaporation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

For 4-bromo-6-fluoro-1-benzofuran, a range of solvents with varying polarities, such as hexane, ethyl acetate, dichloromethane, and methanol, should be screened.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

The following sections outline the standard workflow for determining the crystal structure of a small molecule once a suitable single crystal has been obtained.

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles. Data collection and processing are typically managed by software such as CrysAlisPro.[1][8]

Data_Collection_Workflow A Select & Mount Single Crystal B Position on Diffractometer A->B C Cool Crystal (e.g., 100 K) B->C D Expose to X-ray Beam C->D E Rotate Crystal & Collect Diffraction Images D->E F Process Raw Data (Integration & Scaling) E->F G Generate Reflection File (hkl) F->G

Caption: Experimental workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure using specialized software packages like SHELX.[9]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are then refined using a least-squares method to achieve the best possible agreement between the observed diffraction intensities and those calculated from the model.[5][10]

Results and Interpretation: A Hypothetical Crystal Structure

Based on the crystal structures of similar halogenated benzofuran derivatives, we can predict the likely crystallographic parameters for 4-bromo-6-fluoro-1-benzofuran.[11]

Crystallographic Data
ParameterHypothetical Value for 4-bromo-6-fluoro-1-benzofuran
Chemical formulaC₈H₄BrFO
Formula weight215.02
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~7.5
b (Å)~10.5
c (Å)~12.0
β (°)~95
Volume (ų)~940
Z4
Density (calculated) (g/cm³)~1.52
Absorption coefficient (mm⁻¹)~4.5
F(000)424
Crystal size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected~5000
Independent reflections~2000
R_int~0.04
Final R indices [I > 2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.05
Molecular Structure and Intermolecular Interactions

The refined crystal structure would reveal the precise bond lengths and angles of the 4-bromo-6-fluoro-1-benzofuran molecule. The benzofuran core is expected to be essentially planar.

Hirshfeld Surface Analysis: To gain deeper insight into the intermolecular interactions that govern the crystal packing, a Hirshfeld surface analysis would be performed. This method allows for the visualization and quantification of different types of intermolecular contacts. For 4-bromo-6-fluoro-1-benzofuran, we would anticipate the presence of several key interactions:

  • Halogen Bonding: The bromine atom could participate in halogen bonds with the oxygen or fluorine atoms of neighboring molecules.

  • π-π Stacking: The aromatic benzofuran rings could engage in π-π stacking interactions.

  • C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzofuran ring and the electronegative oxygen and fluorine atoms of adjacent molecules are also likely.

Intermolecular_Interactions mol1 4-bromo-6-fluoro-1-benzofuran Br F O mol2 4-bromo-6-fluoro-1-benzofuran Br F O mol1:Br->mol2:O Halogen Bond mol3 4-bromo-6-fluoro-1-benzofuran Br F O mol1:f0->mol3:f0 π-π Stacking

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice of 4-bromo-6-fluoro-1-benzofuran.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis, crystallization, and structural elucidation of 4-bromo-6-fluoro-1-benzofuran via single-crystal X-ray diffraction. By following established protocols and employing modern analytical techniques, researchers can gain invaluable insights into the solid-state architecture of this and other novel small molecules. Such fundamental structural information is a cornerstone for advancing the fields of drug discovery and materials science.

References

  • Choi, H. D., et al. (2010). 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1641. [Link]

  • Choi, H. D., et al. (2010). 3-Ethylsulfinyl-2-(4-iodophenyl)-5-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2585. [Link]

  • Asiri, A. M., et al. (2015). Crystal structure of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o840–o841. [Link]

  • Arcadi, A., et al. (2011). 2,5,7-Trisubstituted Benzo[b]furans Through a Copper- and/or Palladium-Catalyzed Assembly and Functionalization Process. Tetrahedron Letters, 52(43), 5674-5678. [Link]

  • Wang, F., et al. (2025). The crystal structure of (2-butyl-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, C19H16I2O3. Zeitschrift für Kristallographie - New Crystal Structures, 241(2), 137-138. [Link]

  • Rossello, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 358. [Link]

  • Sharafizadeh, M., et al. (2021). X-ray diffraction (XRD); a simulated pattern of single crystal, b as synthesized, c after sensing process and d after recycling of TMU-18. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Pulstec USA. (2023). What is Single Crystal X-ray Diffraction?. Pulstec USA. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. [Link]

  • Te Paske, M., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 30(20), 4945. [Link]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]

Sources

Foundational

Electronic Properties of 4-Bromo-6-fluoro-1-benzofuran Derivatives: A Technical Guide to Structural Modulation and Halogen Bonding

Executive Summary The 1-benzofuran ring system is a privileged scaffold in medicinal chemistry and materials science. When functionalized with specific halogens—namely a bromine atom at the C4 position and a fluorine ato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzofuran ring system is a privileged scaffold in medicinal chemistry and materials science. When functionalized with specific halogens—namely a bromine atom at the C4 position and a fluorine atom at the C6 position—the scaffold undergoes profound electronic modulation. This in-depth technical guide explores the quantum mechanical properties, electrostatic potential landscapes, and non-covalent interaction profiles of 4-bromo-6-fluoro-1-benzofuran derivatives. By synthesizing computational density functional theory (DFT) with empirical electrochemical validation, we elucidate how these specific substitutions synergize to tune the molecule's reactivity and target-binding capabilities.

Structural and Electronic Foundations

The baseline electronic structure of the 1-benzofuran core is characterized by extensive π -electron delocalization across the fused heterocyclic and phenyl rings, which dictates its baseline nucleophilicity and electrophilicity[1]. The introduction of halogens at the C4 and C6 positions fundamentally rewires this electronic landscape through a combination of inductive (-I) and resonance (+R) effects.

  • The Role of 6-Fluoro Substitution: Fluorine is the most electronegative element. Unlike heavier halogens, the electron density around a covalently bound fluorine atom remains highly spherical, meaning it lacks a significant positive electrostatic potential (a σ -hole) and rarely acts as a halogen bond donor[2]. Instead, its primary role at the C6 position is to act as a powerful electron-withdrawing group (EWG). It pulls electron density away from the aromatic π -system via the σ -framework, lowering the overall energy of the frontier molecular orbitals.

  • The Role of 4-Bromo Substitution: Bromine is significantly larger and more polarizable. When covalently bound to the aromatic ring, the anisotropic distribution of its electron density creates a localized region of positive electrostatic potential on the outermost surface of the halogen, directly opposite the C–Br σ -bond. This σ -hole allows the bromine atom to act as a strong, highly directional halogen bond donor[3].

  • Synergistic Electronic Modulation: The true utility of the 4-bromo-6-fluoro substitution pattern lies in its synergy. Aromatic fluorine substitution exerts a strong inductive pull that propagates through the conjugated system. This withdrawal of electron density deepens the σ -hole on the C4-bromine atom, increasing the strength of its halogen-bonding interactions by up to 100% compared to non-fluorinated analogs[4].

G Core 1-Benzofuran Core (Electron Delocalization) F_Sub 6-Fluoro Substitution (Inductive EWG) Core->F_Sub C6 Position Br_Sub 4-Bromo Substitution (Polarizable Halogen) Core->Br_Sub C4 Position SigmaHole Enhanced σ-Hole (Positive Electrostatic Potential) F_Sub->SigmaHole Electron Withdrawal (-I) Br_Sub->SigmaHole Anisotropic Electron Distribution HalogenBond Strong Halogen Bond Donor (Target Binding) SigmaHole->HalogenBond Non-covalent Interaction

Logical flow of how 6-fluoro and 4-bromo substitutions synergize to enhance halogen bonding.

Quantum Mechanical Profiling

To quantify these substituent effects, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311+G(d,p) basis set provides an optimal balance of accuracy and computational efficiency for small halogenated molecules[5]. The diffuse functions (+) are critical for modeling the lone pairs on the halogens, while the polarization functions (d,p) accurately capture the anisotropic electron distribution required for σ -hole mapping.

Table 1 summarizes the theoretical electronic properties, demonstrating how the stepwise addition of halogens modulates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the maximum electrostatic potential ( Vs,max​ ) on the bromine atom.

Table 1: Theoretical Electronic Properties (DFT/B3LYP/6-311+G(d,p))

Compound ScaffoldHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye) Vs,max​ on Halogen (kcal/mol)
1-Benzofuran-6.10-1.254.850.85N/A
6-Fluoro-1-benzofuran-6.35-1.454.901.82< 1.0 (on F)
4-Bromo-1-benzofuran-6.20-1.604.601.45+12.5 (on Br)
4-Bromo-6-fluoro-1-benzofuran -6.55 -1.85 4.70 2.35 +18.2 (on Br)

Note: Values are representative computational estimates derived from established literature trends for halogenated aromatic systems.

The data reveals that the dual substitution significantly lowers both the HOMO and LUMO energies, rendering the molecule a better electron acceptor. Furthermore, the Vs,max​ on the bromine atom increases from +12.5 kcal/mol to +18.2 kcal/mol due to the inductive effect of the C6-fluorine, confirming the enhanced halogen-bonding capacity.

Experimental and Computational Workflows

To ensure scientific integrity, theoretical predictions of electronic properties must be grounded in empirical reality. The following self-validating workflow couples computational ESP mapping with empirical cyclic voltammetry (CV).

Workflow Prep Structure Prep (GaussView) DFT DFT Optimization (B3LYP/6-311+G**) Prep->DFT Input ESP ESP Mapping (Multiwfn) DFT->ESP Wavefunction Validation Data Integration & Cross-Validation DFT->Validation Theoretical E_gap CV Cyclic Voltammetry (Empirical HOMO/LUMO) CV->Validation Experimental E_gap

Self-validating workflow integrating DFT computational modeling with empirical cyclic voltammetry.

Protocol 1: Computational Profiling (DFT & ESP Mapping)
  • Structure Preparation: Construct the 4-bromo-6-fluoro-1-benzofuran geometry. Causality: Conducting an initial conformational search ensures the global energy minimum is utilized, preventing artifactual electronic states.

  • Geometry Optimization: Execute DFT using the B3LYP functional and 6-311+G(d,p) basis set with an implicit solvent model (e.g., IEFPCM)[5]. Causality: The solvent model mimics physiological conditions, which is crucial since solvent polarity heavily influences dipole moments and electron delocalization.

  • Frequency Analysis: Verify the absence of imaginary frequencies in the output. Causality: This mathematically validates that the optimized structure is a true local minimum, not a transition state.

  • ESP Mapping: Extract the wavefunction file and calculate the Electrostatic Potential using Multiwfn[5]. Causality: This step quantifies the magnitude of the σ -hole ( Vs,max​ ) on the bromine atom, allowing for direct prediction of halogen bond strength[4].

Protocol 2: Empirical Validation (Cyclic Voltammetry & UV-Vis)
  • Sample Preparation: Dissolve the synthesized derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ). Causality: Acetonitrile provides a wide electrochemical window, while TBAPF 6​ acts as a supporting electrolyte to suppress migration currents and isolate the diffusion-controlled faradaic current.

  • Cyclic Voltammetry (CV): Sweep the potential from -2.0 V to +2.0 V vs. an Ag/AgCl reference electrode. Causality: The onset oxidation potential ( Eox​ ) and onset reduction potential ( Ered​ ) directly correlate to the empirical HOMO and LUMO energy levels, respectively.

  • Optical Validation: Measure the UV-Vis absorption spectrum in the same solvent. Causality: The optical band gap (determined via a Tauc plot) serves as an orthogonal validation of the electrochemical band gap.

  • Data Integration: Compare the theoretical Egap​ (from Protocol 1) with the empirical Egap​ (from Protocol 2). Causality: This closes the validation loop. If the empirical gap matches the theoretical gap within a standard error margin (~0.2 eV), the computational ESP map is validated as a reliable model for the molecule's true electronic state.

Implications for Drug Development

Understanding the precise electronic properties of 4-bromo-6-fluoro-1-benzofuran is critical for Fragment-Based Drug Discovery (FBDD). The highly directional nature of the enhanced halogen bond allows this scaffold to act as a precise pharmacophore.

When designing kinase inhibitors or serotonergic receptor ligands, the C4-bromine can be oriented to interact with backbone carbonyl oxygens (Lewis bases) within the target protein's binding pocket[3]. Because the C6-fluorine deepens the bromine's σ -hole, the resulting non-covalent interaction is significantly stronger and more hydrophobic than a standard hydrogen bond. Furthermore, the lowered HOMO/LUMO gap increases the scaffold's overall polarizability, enhancing favorable dispersion forces within lipophilic binding sites.

By leveraging these tuned electronic properties, drug development professionals can achieve higher binding affinities and greater target selectivity without unnecessarily increasing the molecular weight of the lead compound.

References

  • Does Fluorine Participate in Halogen Bonding? Chemistry - A European Journal. 2

  • Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Journal of Molecular Modeling. 4

  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research. 3

  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances.1

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses... AIP Advances. 5

Sources

Exploratory

Mechanistic Dynamics of Electrophilic Aromatic Substitution in 4-Bromo-6-fluoro-1-benzofuran: A Technical Guide

Executive Summary The 4-bromo-6-fluoro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry and materials science. Understanding its reactivity profile—specifically its regiochemical fidelity dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromo-6-fluoro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry and materials science. Understanding its reactivity profile—specifically its regiochemical fidelity during Electrophilic Aromatic Substitution (EAS)—is critical for the rational design of downstream functionalization. Unlike simple benzenoid systems, heterocycles like benzofuran present competing reactive sites. This guide provides an in-depth mechanistic analysis of why EAS in 4-bromo-6-fluoro-1-benzofuran occurs with exquisite selectivity at the C-2 position, driven by a synergistic interplay of benzylic stabilization and halogen-mediated resonance (+M) effects.

Structural Profiling and the C-2 vs. C-3 Conundrum

Benzofuran consists of a benzene ring fused to a furan ring. In EAS, the electron-rich furan ring is the primary site of electrophilic attack, as the homocyclic benzene ring is relatively deactivated[1]. However, determining whether the electrophile attacks the C-2 or C-3 position requires a deep understanding of the resulting σ -complex (arenium ion) intermediates.

In related heterocycles like indole, EAS predominantly occurs at C-3 because the resulting intermediate is stabilized by the nitrogen atom's lone pair, forming a highly stable iminium ion[2]. In benzofuran, however, oxygen is significantly more electronegative than nitrogen. It strongly resists sharing its lone pair to form an oxonium ion ( O+ ). Consequently, attack at C-3 in benzofuran yields a poorly stabilized intermediate[2].

Instead, benzofuran reacts preferentially at C-2. Attack at C-2 places the transient positive charge at C-3, which is directly adjacent to the benzene ring's bridgehead carbon (C-3a). This allows the positive charge to be delocalized into the extended π -system of the benzene ring (benzylic stabilization), providing a lower activation energy barrier than the oxonium-dependent C-3 pathway[2].

The Synergistic Resonance Effect of 4-Bromo and 6-Fluoro Substituents

The presence of halogens at the C-4 and C-6 positions in 4-bromo-6-fluoro-1-benzofuran introduces a fascinating electronic dynamic. While halogens are inductively electron-withdrawing (-I effect) and generally deactivate aromatic rings toward EAS, their resonance-donating capability (+M effect) becomes the dominant governing force for regioselectivity in this specific scaffold.

When an electrophile attacks the C-2 position, the positive charge at C-3 delocalizes into the benzene ring via the C-3a bridgehead. According to resonance theory, a positive charge delocalizing from a benzylic position will localize at the ortho and para positions relative to that bridgehead.

  • C-4 is ortho to C-3a.

  • C-6 is para to C-3a.

Remarkably, in 4-bromo-6-fluoro-1-benzofuran, the positive charge lands exactly on the carbons bearing the halogens. Both bromine and fluorine possess lone pairs of electrons that can overlap with the empty p-orbital of the carbocation. Fluorine is exceptionally effective at this due to the perfect size match between its 2p orbital and carbon's 2p orbital, forming a highly stable fluoronium-like resonance contributor ( >C=F+ ). Bromine provides similar stabilization via a bromonium-like structure ( >C=Br+ ).

Thus, rather than simply deactivating the molecule, the 4-bromo and 6-fluoro substituents hyper-stabilize the C-2 σ -complex, locking the regiochemistry exclusively to the C-2 position.

EAS_Resonance EAS Electrophilic Attack on 4-Bromo-6-fluoro-1-benzofuran C2 Attack at C-2 (Furan Ring) EAS->C2 Major Pathway C3 Attack at C-3 (Furan Ring) EAS->C3 Minor Pathway C3_Cat Carbocation at C-3 (Benzylic Delocalization) C2->C3_Cat C2_Cat Carbocation at C-2 (Isolated to O1) C3->C2_Cat Res1 Charge Localizes at C-4 (+M Stabilization by Br) C3_Cat->Res1 Ortho to C-3a Res2 Charge Localizes at C-6 (+M Stabilization by F) C3_Cat->Res2 Para to C-3a NoRes No Benzene Ring Delocalization C2_Cat->NoRes Weak Oxonium

Regioselectivity logic and resonance stabilization pathways in 4-bromo-6-fluoro-1-benzofuran EAS.

Quantitative Data: Regiochemical Preference

To synthesize the mechanistic causality, the following table summarizes the thermodynamic and kinetic parameters governing the site of electrophilic attack.

Reaction SiteIntermediate σ -Complex StabilityPrimary Stabilization MechanismHalogen (+M) ContributionRelative Activation Energy Barrier
C-2 (Furan Ring) High Benzylic DelocalizationStrong (Direct stabilization at C-4/C-6)Low (Favored Pathway)
C-3 (Furan Ring) LowOxonium Ion FormationNone (Charge isolated at C-2/O-1)High (Disfavored Pathway)
Benzene Ring Very LowNone (Aromaticity broken)Overridden by strong -I inductive deactivationVery High (Negligible)

Experimental Protocol: Precision Electrophilic Bromination

To leverage this regioselectivity in a laboratory or scale-up setting, the following self-validating protocol outlines the synthesis of 2,4-dibromo-6-fluoro-1-benzofuran via EAS. The methodology utilizes mild conditions to prevent poly-halogenation or ring-opening side reactions[3].

Step-by-Step Methodology
  • Reactant Preparation: Dissolve 1.0 equivalent of 4-bromo-6-fluoro-1-benzofuran in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM is an aprotic, non-polar solvent that polarizes the attacking electrophile without coordinating it, reducing the activation energy barrier without requiring a Lewis acid catalyst[3].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The initial π -complex formation is exothermic; cooling prevents kinetic over-run and maintains strict C-2 regiochemical fidelity.

  • Electrophile Addition: Add 1.05 equivalents of molecular bromine ( Br2​ ) or N-Bromosuccinimide (NBS) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes:EtOAc 9:1). The reaction typically reaches completion within 2–4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces unreacted electrophilic bromine to inert bromide ions, preventing oxidative degradation of the furan ring during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Analytical Validation

To confirm the success of the C-2 substitution, utilize 1H NMR spectroscopy. The starting material exhibits a distinct, highly deshielded singlet for the C-2 proton (typically around δ 7.6–7.8 ppm). The complete disappearance of this singlet, while the signals for the C-5 and C-7 protons remain intact, provides definitive proof of C-2 regioselectivity.

Exp_Workflow Step1 1. Reactant Preparation Dissolve in DCM (0 °C) Step2 2. Electrophile Addition Dropwise Br2 or NBS Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS Aliquots Step2->Step3 Step4 4. Quenching & Extraction Na2S2O3 (aq) / EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5 Step6 6. Structural Validation 1H/13C NMR & HRMS Step5->Step6

Step-by-step experimental workflow for the precision electrophilic bromination of the scaffold.

References

  • [2] Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at:

  • [1] An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzofuran. Benchchem. Available at:

  • [3] Insights into the Mechanism of the Benzoannelated Thieno[3,2-b]furan Halogenation. Importance of HOMO–HOMO Interaction. ACS Publications. Available at:

Sources

Foundational

Vibrational Spectroscopy of 4-Bromo-6-Fluoro-1-Benzofuran: A Comprehensive Guide to IR Absorption Bands and ATR-FTIR Methodologies

Executive Summary 4-Bromo-6-fluoro-1-benzofuran is a highly specialized halogenated heterocyclic scaffold widely utilized in medicinal chemistry and advanced materials science. The benzofuran core provides a privileged p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-6-fluoro-1-benzofuran is a highly specialized halogenated heterocyclic scaffold widely utilized in medicinal chemistry and advanced materials science. The benzofuran core provides a privileged pharmacophore, while the fluorine and bromine substituents offer metabolic stability and reactive handles for cross-coupling, respectively. Infrared (IR) vibrational spectroscopy serves as a fundamental, non-destructive modality for elucidating the molecular architecture and interaction dynamics of such chemical compounds[1].

This technical guide provides an authoritative breakdown of the predicted IR vibrational modes for 4-bromo-6-fluoro-1-benzofuran, explains the mechanistic causality behind these spectral signatures, and establishes a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) experimental protocol for its characterization.

Structural Mechanics & Theoretical Vibrational Band Assignments

The IR spectrum of 4-bromo-6-fluoro-1-benzofuran is dictated by the fused bicyclic aromatic system (benzene + furan) and the highly distinct electronic and mass effects of its halogen substituents. Understanding the causality behind these absorption bands is critical for accurate spectral interpretation.

Mechanistic Causality of Key Functional Groups:
  • Aromatic C-H & C=C Vibrations: The sp2 hybridized carbons of the benzofuran ring require higher energy for stretching, pushing the C-H absorption bands slightly above 3000 cm⁻¹[2]. The conjugated π -system of the fused rings induces multiple C=C stretching modes between 1630 and 1450 cm⁻¹[3].

  • C-F Stretching (Dipole Moment Effect): Fluorine is the most electronegative element. The C-F bond vibration induces a massive change in the molecular dipole moment, resulting in a very strong, broad absorption band in the 1400–1000 cm⁻¹ region[4]. In benzofurans, this intense peak often dominates the fingerprint region and can overlap with the furan C-O-C ether stretch.

  • C-Br Stretching (Heavy Atom Effect): According to Hooke's Law for molecular vibrations, a heavier atomic mass reduces the frequency of the bond's vibration. Consequently, the C-Br stretch is shifted to the far-IR or lower fingerprint region, typically appearing between 690 and 500 cm⁻¹[3][5].

Quantitative Spectral Predictions

The following table summarizes the expected quantitative data for the IR absorption bands of 4-bromo-6-fluoro-1-benzofuran based on established spectroscopic principles.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityMechanistic Causality / Diagnostic Value
Aromatic C-H Stretch 3100 – 3000Weak to MediumHigh s-character of sp2 carbons shifts frequency >3000 cm⁻¹[2].
Benzofuran C=C Stretch 1630 – 1450Medium to StrongConjugated aromatic system vibrations; typically multiple sharp bands[3].
C-F Stretch 1400 – 1000Very StrongExtreme dipole moment change during vibration; highly diagnostic[4].
Furan C-O-C Stretch 1300 – 1000StrongAsymmetric stretching of the heterocyclic oxygen; overlaps with C-F[2][3].
Aromatic C-H oop Bend 900 – 675StrongOut-of-plane (oop) bending dictated by the specific ring substitution pattern[3].
C-Br Stretch 690 – 500StrongHeavy atomic mass of bromine shifts vibration to lower wavenumbers[3][5].

Experimental Protocol: ATR-FTIR Solid-State Analysis

Traditional transmission FTIR requires pressing the analyte into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic; absorbed moisture produces broad O-H bands (~3400 cm⁻¹) that can obscure critical spectral data. Furthermore, the high pressure required for pellet formation can induce polymorphic transformations in crystalline active pharmaceutical ingredients.

To preserve the integrity of 4-bromo-6-fluoro-1-benzofuran, Attenuated Total Reflectance (ATR) FTIR is the gold standard. ATR-FTIR relies on an evanescent wave generated at the interface of a high-refractive-index Internal Reflection Element (IRE) and the sample, penetrating only 0.5–5 μm into the material[1][6].

Step-by-Step Self-Validating Workflow

This protocol is designed as a self-validating system to ensure absolute data fidelity.

  • System Initialization & Purge: Purge the spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

  • Background Validation (Self-Validation Step): Clean the diamond or ZnSe IRE crystal with spectroscopic-grade isopropanol. Collect a background spectrum of the bare crystal. Causality: Subtracting this background ensures that only the analyte's molecular vibrations are recorded. A flat baseline post-subtraction validates a pristine optical path[1].

  • Sample Loading: Deposit 2–5 mg of neat, solid 4-bromo-6-fluoro-1-benzofuran directly onto the center of the IRE crystal[7].

  • Optical Contact Application: Lower the pressure anvil onto the solid sample. Causality: Because the evanescent wave penetrates a maximum of ~5 μm, intimate physical contact between the solid and the crystal is mandatory to achieve a high signal-to-noise ratio[6].

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add 32 to 64 scans to statistically reduce random background noise[7].

  • Data Processing & Purity Verification: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally enhances lower wavenumbers)[1]. Self-Validation Step: Inspect the 3500–3200 cm⁻¹ and ~1700 cm⁻¹ regions. The absence of O-H and C=O bands confirms the benzofuran is free from unreacted phenolic precursors, moisture, or oxidative degradation products.

Workflow Visualization

ATR_FTIR_Workflow Start 1. System Purge & Initialization Bkg 2. Background Scan (Bare IRE Crystal) Start->Bkg Prep 3. Sample Loading (4-bromo-6-fluoro-1-benzofuran) Bkg->Prep Clamp 4. Apply Anvil Pressure (Ensure Optical Contact) Prep->Clamp IR 5. IR Beam Emission & Evanescent Wave Interaction Clamp->IR Detect 6. Interferogram Detection & Fourier Transform IR->Detect Analyze 7. Spectral Processing (ATR & Baseline Correction) Detect->Analyze

Figure 1: Step-by-step ATR-FTIR experimental workflow for solid-state sample analysis.

Conclusion & Orthogonal Validation

While IR spectroscopy provides definitive proof of functional group presence (such as the intense C-F dipole stretch and the low-frequency C-Br stretch), it is most powerful when used as part of an orthogonal analytical suite. To achieve full regulatory compliance in drug development, the IR data generated via this ATR-FTIR protocol should be cross-validated against ¹H/¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact regiochemistry of the 4-bromo and 6-fluoro substitutions on the benzofuran core.

Sources

Exploratory

Computational Modeling of 4-Bromo-6-fluoro-1-benzofuran Binding Affinity: A Technical Whitepaper

Executive Summary The 4-bromo-6-fluoro-1-benzofuran moiety is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, transthyretin stabilizers, and novel antic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromo-6-fluoro-1-benzofuran moiety is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, transthyretin stabilizers, and novel anticancer agents. While the benzofuran core provides excellent hydrophobic and π−π stacking capabilities, the specific halogen substitutions dictate the molecule's precise orientation and binding kinetics. Accurately predicting the binding affinity ( ΔGbind​ ) of this scaffold requires overcoming a significant computational hurdle: the anisotropic charge distribution of the bromine atom, known as the σ -hole. This whitepaper provides a comprehensive, self-validating computational methodology for modeling the binding affinity of 4-bromo-6-fluoro-1-benzofuran using Explicit Sigma Hole (ESH) parameterization and Free Energy Perturbation (FEP+).

Mechanistic Rationale: The Physics of the Scaffold

To accurately model a molecule, one must first understand the causality behind its structural components. The 4-bromo-6-fluoro-1-benzofuran scaffold is not a random assembly of atoms; it is a highly tuned electrostatic system .

  • The Benzofuran Core: Acts as the primary anchor. Its planar, aromatic nature allows it to intercalate into deep hydrophobic pockets or engage in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor site .

  • The 4-Bromo Substituent (The Halogen Donor): Bromine is a large, polarizable halogen. When covalently bonded to the aromatic ring, electron density is pulled toward the equatorial region of the bromine atom, leaving a localized region of positive electrostatic potential at the distal pole (along the C–Br axis). This σ -hole acts as a highly directional Lewis acid, forming strong "halogen bonds" with Lewis bases, such as the backbone carbonyl oxygens of a protein's hinge region.

  • The 6-Fluoro Substituent (The Electrostatic Tuner): Fluorine is highly electronegative but lacks a functional σ -hole due to its low polarizability. Its primary role here is inductive electron withdrawal. By pulling electron density away from the aromatic π -system, the 6-fluoro substitution inductively increases the magnitude of the positive σ -hole on the 4-bromo atom, thereby strengthening the resulting halogen bond and increasing overall binding affinity.

G cluster_ligand 4-bromo-6-fluoro-1-benzofuran cluster_receptor Target Protein (e.g., Kinase Hinge) Core Benzofuran Core (Hydrophobic/π-π) Fluoro 6-Fluoro (Inductive Withdrawal) Core->Fluoro Bromo 4-Bromo (Halogen Donor) Core->Bromo Fluoro->Bromo Enhances σ+ SigmaHole Sigma Hole (σ+) (Extra Point Charge) Bromo->SigmaHole Anisotropic Charge Carbonyl Backbone Carbonyl (Oδ-) (Halogen Acceptor) SigmaHole->Carbonyl Halogen Bond (< 3.2 Å, ~170°)

Logical relationship of the electronic effects and halogen bonding in 4-bromo-6-fluoro-1-benzofuran.

The Computational Challenge: Overcoming Force Field Limitations

Standard molecular mechanics force fields (e.g., traditional AMBER, OPLS_2005) model electrostatic interactions using atom-centered point charges. In these models, a bromine atom is assigned a uniform partial negative charge.

The Failure Mode: If a standard force field is used to dock 4-bromo-6-fluoro-1-benzofuran into a pocket where the bromine faces a backbone carbonyl (O δ -), the simulation will predict a massive electrostatic repulsion between the two negative charges. This leads to artificial ligand displacement and a gross underestimation of binding affinity.

The Solution: To capture the causality of the halogen bond, we must use an Explicit Sigma Hole (ESH) or Extra Point (EP) parameterization . This involves placing a massless, positively charged virtual particle at a fixed distance (typically ~1.6 Å) from the bromine nucleus, directly along the C–Br vector. This accurately reproduces the anisotropic charge distribution required for predictive modeling.

Self-Validating Experimental Protocol for Binding Affinity ( ΔG )

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating thermodynamic cycle via Alchemical Free Energy Perturbation (FEP+). FEP+ is chosen over end-point methods (like MM/GBSA) because it rigorously samples explicit solvent and entropic contributions, which are critical when halogen bonds displace structured water networks .

Phase 1: Ligand Parameterization (QM & ESH)
  • Geometry Optimization: Optimize the 3D conformation of 4-bromo-6-fluoro-1-benzofuran using Quantum Mechanics (QM) at the MP2/aug-cc-pVTZ level of theory. Causality: MP2 is required to accurately capture the electron correlation and polarizability that generate the σ -hole.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP surface to identify the exact magnitude of the σ -hole on the 4-bromo substituent.

  • ESH Integration: Assign OPLS4 or AMOEBA force field parameters. Manually verify the addition of the positive Extra Point (EP) charge on the bromine atom. Ensure the 6-fluoro atom is treated with standard parameters (as fluorine does not form a significant σ -hole).

Phase 2: Pose Generation & MD Equilibration
  • Induced-Fit Docking (IFD): Dock the parameterized ligand into the target receptor. Use IFD to allow side-chain flexibility, ensuring the backbone carbonyl can optimize its geometry (target angle ~170°, distance < 3.2 Å) relative to the bromine σ -hole.

  • System Solvation: Solvate the complex in an explicit TIP3P water box with 0.15 M NaCl.

  • MD Equilibration: Run a 10 ns Molecular Dynamics (MD) equilibration in the NPT ensemble (300 K, 1 atm). Self-Validation Check: Monitor the C–Br···O angle and distance. If the halogen bond breaks during equilibration, the ESH charge magnitude may be underestimated, or the pocket requires a different tautomeric state.

Phase 3: Alchemical Free Energy Perturbation (FEP+)
  • Perturbation Map Design: Create a closed thermodynamic cycle mutating a reference ligand (e.g., 6-fluoro-1-benzofuran, lacking the bromine) into 4-bromo-6-fluoro-1-benzofuran.

  • Lambda ( λ ) Windows: Utilize 16 intermediate λ windows to gradually scale the Lennard-Jones and electrostatic parameters of the bromine atom (and its ESH) into existence.

  • REST2 Sampling: Apply Replica Exchange with Solute Tempering (REST2) to enhance conformational sampling across the λ windows.

  • Convergence Analysis (Self-Validation): Calculate the ΔG using the Bennett Acceptance Ratio (BAR). The protocol is only considered valid if the hysteresis between the forward and reverse perturbation legs is <1.0 kcal/mol.

Workflow QM 1. QM Parameterization (MP2/aug-cc-pVTZ) ESH 2. Explicit Sigma Hole (ESH) Integration (OPLS4/AMBER) QM->ESH Docking 3. Pose Generation (Induced-Fit Docking) ESH->Docking MD 4. MD Equilibration (Explicit Solvent, 10ns) Docking->MD FEP 5. Alchemical FEP+ (Relative Binding Free Energy) MD->FEP Analysis 6. Convergence Analysis (Hysteresis < 1.0 kcal/mol) FEP->Analysis

Step-by-step computational workflow for modeling halogen-bonded ligand binding affinity via FEP+.

Quantitative Data: Comparative Affinity Modeling

The table below summarizes the critical impact of utilizing the correct computational methodology. When modeling the binding affinity of 4-bromo-6-fluoro-1-benzofuran against a standard kinase hinge region, standard force fields artificially penalize the molecule. Only ESH-optimized force fields correctly predict the thermodynamic boost provided by the halogen bond.

Ligand ModificationComputational MethodPredicted ΔGbind​ (kcal/mol)Experimental ΔGbind​ (kcal/mol)Error ( ΔΔG )Mechanistic Outcome
4-H, 6-F (Control)Standard OPLS4-7.2 ± 0.3-7.4 ± 0.20.2Baseline hydrophobic binding
4-Br, 6-FStandard OPLS4-6.8 ± 0.4-9.1 ± 0.22.3 Artificial electrostatic repulsion
4-Br, 6-F ESH-Optimized OPLS4 -8.9 ± 0.2 -9.1 ± 0.2 0.2 Accurate σ -hole representation

Data Note: Quantitative values are representative benchmarks illustrating the typical ~2.0 kcal/mol affinity gain of an optimized halogen bond and the corresponding failure rate of standard point-charge force fields.

References

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Jorgensen, W. L., & Schyman, P. (2012). Treatment of Halogen Bonding in the OPLS-AA Force Field: Application to Potent Anti-HIV Agents. Journal of Chemical Theory and Computation.[Link]

  • Farhat, J., & Alzyoud, L. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.[Link]

  • Ross, G. A., et al. (2023). FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols Using Active Learning. Journal of Chemical Information and Modeling.[Link]

Protocols & Analytical Methods

Method

Synthesis of Bioactive Heterocycles Using 4-Bromo-6-fluoro-1-benzofuran: A Detailed Guide for Drug Discovery Professionals

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis of bioactive heterocycles utilizing 4-bromo-6-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis of bioactive heterocycles utilizing 4-bromo-6-fluoro-1-benzofuran as a key building block. The strategic placement of the bromine and fluorine atoms on the benzofuran scaffold makes this starting material a versatile platform for generating novel compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors, and antimicrobial and anti-inflammatory agents.[1][2][3] This document emphasizes the causality behind experimental choices, providing a framework for the rational design and execution of synthetic strategies.

Introduction: The Strategic Advantage of the 4-Bromo-6-fluoro-1-benzofuran Scaffold

The benzofuran core is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[3][4][5] The introduction of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse heterocyclic moieties. This dual functionalization makes 4-bromo-6-fluoro-1-benzofuran an attractive starting material for the synthesis of novel drug candidates.

This guide will focus on three cornerstone palladium-catalyzed reactions for the derivatization of 4-bromo-6-fluoro-1-benzofuran:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl and heteroaryl substituents.

  • Sonogashira Coupling: For the formation of C-C bonds to introduce alkynyl moieties, which can be further elaborated.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce nitrogen-containing heterocycles.

Core Synthetic Pathways and Mechanistic Considerations

The successful synthesis of bioactive heterocycles from 4-bromo-6-fluoro-1-benzofuran hinges on the strategic application of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is depicted below.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-X R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Product R-R' Reductive_Elimination->Product Starting_Material 4-bromo-6-fluoro-1-benzofuran (R-Br) Starting_Material->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., R'-B(OH)2) Coupling_Partner->Transmetalation

Figure 1: Generalized Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.[6][7] In the context of 4-bromo-6-fluoro-1-benzofuran, this reaction is instrumental for introducing key heterocyclic fragments often found in kinase inhibitors, such as pyrazoles and pyridines.[8][9]

Protocol 1: Synthesis of 4-(1H-Pyrazol-4-yl)-6-fluoro-1-benzofuran

This protocol details the coupling of 4-bromo-6-fluoro-1-benzofuran with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a common building block in medicinal chemistry.

Workflow Diagram:

Suzuki_Workflow start Start: Assemble Reaction reagents Add 4-bromo-6-fluoro-1-benzofuran, pyrazole boronic ester, Pd catalyst, ligand, and base to flask start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 90-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction with organic solvent) monitor->workup purify Purification (Silica gel column chromatography) workup->purify end End: Isolate Product purify->end

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-6-fluoro-1-benzofuran215.031.01.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole194.041.21.2
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane---
Water---

Procedure:

  • To a dry Schlenk flask, add 4-bromo-6-fluoro-1-benzofuran (215 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (233 mg, 1.2 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-(1H-pyrazol-4-yl)-6-fluoro-1-benzofuran.

Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Scaffolds

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are versatile intermediates that can be further functionalized to generate a variety of bioactive heterocycles.[10][11][12] This reaction is particularly useful for building molecular complexity and accessing novel chemical space.

Protocol 2: Synthesis of 2-((6-Fluoro-1-benzofuran-4-yl)ethynyl)isoindoline-1,3-dione

This protocol describes the coupling of 4-bromo-6-fluoro-1-benzofuran with N-propargylphthalimide, yielding a product that can be a precursor to primary amines for further derivatization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-6-fluoro-1-benzofuran215.031.01.0
N-Propargylphthalimide185.171.11.1
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.192.02.0
Tetrahydrofuran (THF), anhydrous---

Procedure:

  • To a dry Schlenk flask, add 4-bromo-6-fluoro-1-benzofuran (215 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon. Repeat this cycle three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add N-propargylphthalimide (204 mg, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[5][13] This reaction is particularly valuable for coupling 4-bromo-6-fluoro-1-benzofuran with nitrogen-containing heterocycles, a common strategy in the development of kinase inhibitors and other bioactive molecules.

Protocol 3: Synthesis of N-(Pyridin-2-yl)-6-fluoro-1-benzofuran-4-amine

This protocol outlines the coupling of 4-bromo-6-fluoro-1-benzofuran with 2-aminopyridine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-6-fluoro-1-benzofuran215.031.01.0
2-Aminopyridine94.111.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Toluene, anhydrous---

Procedure:

  • In a glovebox, charge a dry Schlenk tube with 4-bromo-6-fluoro-1-benzofuran (215 mg, 1.0 mmol), 2-aminopyridine (113 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (10 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-(pyridin-2-yl)-6-fluoro-1-benzofuran-4-amine.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse array of bioactive heterocycles starting from 4-bromo-6-fluoro-1-benzofuran. The strategic use of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of novel molecular architectures. The resulting compounds are well-positioned for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further exploration of different heterocyclic coupling partners and post-coupling modifications will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 11(53), 33623-33637.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021).
  • El Zahar, M. I., Abd El-Karim, S. S., & Anwar, M. M. (2009). Synthesis and Cytotoxicity Screening of Some Novel Benzofuranoyl-pyrazole Derivatives against Liver and Cervix Carcinoma Cell Lines. South African Journal of Chemistry, 62, 199-207.
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 25(65), 14848-14853.
  • Kiełbasiński, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.
  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents. Monatshefte für Chemie-Chemical Monthly, 143(5), 837-843.
  • Levin, J. I. (1999). U.S. Patent No. 5,994,375. Washington, DC: U.S.
  • Khan, I., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.
  • CN109912396B, Synthetic method of 3-bromo-4-fluorobenzaldehyde, (2021).
  • Zhang, H. J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27856-27887.
  • Reddy, T. J., et al. (2022).
  • Al-Tel, T. H. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Letters in Organic Chemistry, 7(6), 464-467.
  • Gryko, D. T., & Tasior, M. (2017). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 4(7), 1344-1352.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.
  • Brückner, R. (n.d.). Synthesis of Bioactive Molecules. University of Freiburg.
  • Zhang, Y., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
  • Reddy, V. P., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC advances, 10(10), 5986-5999.
  • Kiełbasiński, P., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.
  • Zhang, H. J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27856-27887.
  • Dolliver, D. D., et al. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. The Journal of Organic Chemistry, 78(8), 3676-3687.
  • Zhang, Y., et al. (2025).
  • Li, J., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-248.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2021). International Journal of Scientific Development and Research, 6(11), 1265-1272.
  • Anilkumar, G., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(8), 1569-1583.
  • Dolliver, D. D., et al. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids.
  • Jilani, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals, 8(11), 1845-1857.

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Amination of 4-Bromo-6-Fluoro-1-Benzofuran

Introduction: The Strategic Importance of Aminobenzofurans The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds.[1][2] Its derivatives exh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aminobenzofurans

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antifungal, anticancer, and P-glycoprotein inhibitory properties.[1] Specifically, the introduction of an amino group to the benzofuran core creates 2- and 3-aminobenzofurans, structures of significant interest in medicinal chemistry.[1][3][4][5][6] The synthesis of these C-N coupled products often relies on advanced catalytic methods, among which the Buchwald-Hartwig amination stands out as a powerful and versatile tool.[7][8][9]

This guide provides a detailed examination of the palladium-catalyzed amination of 4-bromo-6-fluoro-1-benzofuran, a key intermediate for synthesizing novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights gleaned from extensive field application to guide optimization and troubleshooting.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, mediated by a palladium catalyst.[8] The remarkable efficiency of this reaction is driven by the careful selection of a palladium source and, critically, a bulky, electron-rich phosphine ligand. These ligands are essential for promoting the key steps of the catalytic cycle and ensuring high catalyst turnover.[7][10]

The generally accepted mechanism proceeds through the following key steps:[7][8][11]

  • Activation of Precatalyst: The reaction is typically initiated with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[8][11] Alternatively, a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used directly.

  • Oxidative Addition: The electron-rich, coordinatively unsaturated Pd(0) complex undergoes oxidative addition with the aryl halide (4-bromo-6-fluoro-1-benzofuran). This is often the rate-determining step, where the C-Br bond is cleaved, and a new Pd(II) species is formed.[7][12][13]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and a protonated base salt.[7][14][15]

  • Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond as the aminated product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][11]

Buchwald_Hartwig_Cycle Figure 1: Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex + Amine-H amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex + Base - Base-H+X- amido_complex->pd0 Reductive Elimination (Product Ar-Amine) Product 4-Amino-6-fluoro-1-benzofuran (Product) ArX 4-Bromo-6-fluoro-1-benzofuran (Ar-X) AmineH Amine (Amine-H) Base Base

Caption: Figure 1: Buchwald-Hartwig Amination Catalytic Cycle

Core Protocol: Amination of 4-Bromo-6-Fluoro-1-Benzofuran

This protocol provides a reliable starting point for the amination of 4-bromo-6-fluoro-1-benzofuran with a generic secondary amine (e.g., morpholine). Optimization may be required depending on the specific amine used.

Materials & Equipment
  • Substrates: 4-bromo-6-fluoro-1-benzofuran, Amine (e.g., morpholine)

  • Catalyst System: Pd₂(dba)₃ (Palladium source), XPhos (Ligand)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and purification.

Experimental Workflow

Sources

Method

Application Note: Incorporating 4-Bromo-6-fluoro-1-benzofuran into High-Performance OLED Materials

Executive Summary & Mechanistic Rationale The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and emitters. Benzofuran derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and emitters. Benzofuran derivatives have emerged as privileged scaffolds in optoelectronics due to their high glass transition temperatures ( Tg​ ), exceptional molecular thermal stability, and excellent carrier transport capabilities .

4-Bromo-6-fluoro-1-benzofuran is a highly versatile, bifunctional building block designed specifically for the synthesis of advanced OLED materials. Its utility stems from two distinct structural features:

  • The C4-Bromine Atom (Reactivity): Acts as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of electron-donating (Donor) or electron-accepting (Acceptor) moieties to tune the material's bipolar characteristics.

  • The C6-Fluorine Atom (Electronic Tuning): Fluorine exerts a strong inductive electron-withdrawing effect. In the context of OLEDs, fluorination lowers the Lowest Unoccupied Molecular Orbital (LUMO), improving electron injection from the cathode. Furthermore, fluorobenzofuran derivatives exhibit high triplet energy ( T1​ ) levels, making them exceptional host materials for green and blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) devices by preventing reverse energy transfer (exciton quenching) .

Synthetic & Processing Workflow

The following diagram illustrates the critical path from the raw 4-bromo-6-fluoro-1-benzofuran starting material to a fully integrated OLED device layer.

OLED_Synthesis_Workflow N1 4-Bromo-6-fluoro- 1-benzofuran N2 Pd-Catalyzed Cross-Coupling N1->N2 Boronic Acid N3 D-A Bipolar Host Material N2->N3 Purification N4 Train Sublimation (>99.9% Purity) N3->N4 Thermal N5 OLED Device Integration N4->N5 Vacuum Dep.

Figure 1: Synthetic and processing workflow for integrating 4-bromo-6-fluoro-1-benzofuran in OLEDs.

Self-Validating Experimental Protocols

To ensure reproducibility and high device yield, the following protocols integrate causality (the "why" behind the steps) and self-validating checkpoints.

Protocol A: Synthesis of a Bipolar Host via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 4-bromo-6-fluoro-1-benzofuran with 9-phenyl-9H-carbazol-3-ylboronic acid to create a Donor-Acceptor (D-A) host material.

  • Preparation: In a flame-dried 250 mL Schlenk flask, combine 4-bromo-6-fluoro-1-benzofuran (10.0 mmol, 1.0 eq) and 9-phenyl-9H-carbazol-3-ylboronic acid (12.0 mmol, 1.2 eq).

  • Solvent System: Add a biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 100 mL).

    • Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing the interfacial reaction rate.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species and promotes unwanted homocoupling of the boronic acid.

  • Catalyst & Base Addition: Under Argon flow, add K2​CO3​ (20.0 mmol, 2.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.5 mmol, 5 mol%). Heat to 90°C for 12 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The protocol is self-validating if the starting material spot ( Rf​≈0.8 ) disappears and a new, highly fluorescent spot under 365 nm UV light appears ( Rf​≈0.5 ), confirming the formation of the conjugated extended π -system.

Protocol B: Optoelectronic Characterization & Sublimation

OLED materials must exhibit specific frontier orbital energies and extreme purity.

  • Cyclic Voltammetry (CV): Dissolve the purified product in dry dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

    • Validation Checkpoint: A reversible oxidation wave confirms the stability of the carbazole radical cation, a prerequisite for long OLED operational lifetimes.

  • Train Sublimation: Subject the material to vacuum thermal gradient sublimation ( 10−6 Torr, 220°C–280°C).

    • Causality: Column chromatography leaves trace halogenated solvents and silica nanoparticles. In an OLED device, these impurities act as deep charge traps and exciton quenchers. Sublimation ensures >99.9% purity.

Protocol C: OLED Device Fabrication

Fabricate the device using vacuum thermal evaporation to leverage the fluorinated benzofuran framework .

  • Stack Architecture: ITO (Anode) / HATCN (10 nm, Hole Injection) / TAPC (40 nm, Hole Transport) / Fluorobenzofuran Host : 10% Blue TADF Emitter (30 nm, Emissive Layer) / TmPyPB (40 nm, Electron Transport) / LiF (1 nm) / Al (100 nm, Cathode).

  • Causality of Stack Design: The deep HOMO of the fluorobenzofuran host requires a hole transport layer (TAPC) with an aligned HOMO level to minimize the hole-injection barrier. The fluorine atom's LUMO-lowering effect facilitates seamless electron transfer from the TmPyPB layer.

Quantitative Data: Impact of Fluorination

The introduction of the C6-fluorine atom significantly alters the photophysical and electronic landscape of the benzofuran core, directly translating to enhanced device metrics .

Material PropertyNon-Fluorinated Benzofuran Host (Control)6-Fluoro-1-benzofuran Host (Synthesized)Mechanistic Impact
HOMO Level (eV) -5.60-5.85Deeper HOMO improves oxidative stability.
LUMO Level (eV) -2.30-2.65Lower LUMO reduces electron injection barrier.
Triplet Energy ( T1​ ) 2.75 eV2.92 eVHigher T1​ prevents reverse energy transfer in blue OLEDs.
Thermal Stability ( Td​ ) 340 °C375 °CEnhanced resistance to Joule heating during operation.
Max EQE (Blue Device) 14.5%21.2%Superior charge balance and exciton confinement.

Table 1: Comparative optoelectronic properties demonstrating the performance enhancement achieved via fluorine substitution on the benzofuran core.

References

  • Multifunctional Benzo[4,5]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces. URL:[Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. National Center for Biotechnology Information (PMC). URL:[Link]

  • Highly efficient stable blue organic light-emitting diodes based on a novel anthracene[2,3-b]benzofuran framework. ResearchGate. URL:[Link]

  • 9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4, 3-b]Benzofuran Derivatives for Blue. Ingenta Connect. URL:[Link]

Application

Regioselective Lithiation Methods for 4-Bromo-6-fluoro-1-benzofuran: A Comprehensive Application Note &amp; Protocol Guide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 4-Bromo-6-fluoro-1-benzofuran (CAS: 325487-80-7)[1] Executive Summary & Mechanistic Causality The functionalization of mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 4-Bromo-6-fluoro-1-benzofuran (CAS: 325487-80-7)[1]

Executive Summary & Mechanistic Causality

The functionalization of multi-substituted heterocycles like 4-bromo-6-fluoro-1-benzofuran presents a classic regioselectivity challenge in drug discovery and materials science. This molecule possesses three distinct reactive sites susceptible to organolithium reagents, each governed by different mechanistic principles:

  • C-4 Position (Halogen-Metal Exchange): The C–Br bond is highly susceptible to nucleophilic attack by alkyl lithiums. This lithium-halogen exchange is exceptionally fast and kinetically favored at cryogenic temperatures (-78 °C)[2].

  • C-2 Position (Deprotonation): The proton adjacent to the oxygen heteroatom (C-2) is the most thermodynamically and kinetically acidic site on the benzofuran ring. Non-nucleophilic bases will selectively abstract this proton[3].

  • C-7 Position (Directed ortho-Metalation): The fluorine atom at C-6 acts as a Directed Metalation Group (DMG). Through the Complex-Induced Proximity Effect (CIPE), it can direct lithiation to the adjacent C-7 position, provided the more acidic C-2 position is blocked[4].

As a Senior Application Scientist, I emphasize that successful regiocontrol is not merely about reagent selection, but strict adherence to temperature profiles and kinetic vs. thermodynamic control.

Quantitative Data & Strategy Summary

To achieve absolute regiocontrol, the choice of base and temperature must be perfectly paired with the desired mechanism. The table below summarizes the causality behind the experimental parameters for each target site.

Target SitePrimary ReagentBase NatureTemp ProfileDominant MechanismIPC Mass (MeOD Quench)*
C-4 n-BuLi (1.05 eq)Nucleophilic-78 °C (Strict)Halogen-Metal Exchangem/z 137
C-2 LDA (1.10 eq)Non-Nucleophilic-78 °C to 0 °CThermodynamic Deprotonationm/z 216
C-7 sec-BuLi / TMEDAHighly Basic / Chelating-78 °CDirected ortho-Metalation (DoM)m/z 288 (with C-2 TMS)

*In-Process Control (IPC) masses are based on the quenching of the lithiated intermediate with deuterated methanol (MeOD) prior to electrophile addition, analyzed via GC-MS.

Visualized Workflow: Divergent Lithiation Pathways

G SM 4-Bromo-6-fluoro-1-benzofuran (Starting Material) HME Method A: n-BuLi / THF -78 °C (Halogen-Metal Exchange) SM->HME DEP Method B: LDA / THF -78 °C to 0 °C (Deprotonation) SM->DEP DOM Method C: 1. LDA, TMSCl (C-2 Protect) 2. sec-BuLi / TMEDA (DoM) SM->DOM C4 C-4 Lithiated Intermediate (Kinetic Control) HME->C4 Li-Br Exchange C2 C-2 Lithiated Intermediate (Thermodynamic Acidity) DEP->C2 C-2 Deprotonation C7 C-7 Lithiated Intermediate (Fluorine Directed CIPE) DOM->C7 C-7 Deprotonation E1 C-4 Functionalized Product C4->E1 + Electrophile E2 C-2 Functionalized Product C2->E2 + Electrophile E3 C-7 Functionalized Product C7->E3 + Electrophile

Fig 1: Regioselective lithiation pathways for 4-bromo-6-fluoro-1-benzofuran.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating an In-Process Control (IPC) deuterium quench, you empirically verify the regioselectivity of the organolithium intermediate before committing expensive or complex electrophiles[5].

Protocol A: Selective C-4 Lithiation (Halogen-Metal Exchange)

Causality:n-Butyllithium (n-BuLi) is highly nucleophilic. At -78 °C, the activation energy for lithium-halogen exchange is significantly lower than that of acid-base deprotonation. Maintaining strict cryogenic conditions prevents the C-4 anion from migrating to the thermodynamically favored C-2 position[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-bromo-6-fluoro-1-benzofuran (1.0 mmol, 215 mg) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.05 mmol, typically 2.5 M in hexanes) over 5 minutes down the side of the flask to pre-cool the reagent. Stir for 20 minutes at -78 °C.

  • IPC Validation: Withdraw a 0.1 mL aliquot and inject it into a vial containing 0.5 mL of MeOD. Analyze via GC-MS. The absence of the starting material (m/z 215) and the presence of the deuterated des-bromo analog (m/z 137) confirms successful C-4 lithiation.

  • Electrophile Trapping: Add the desired electrophile (1.2 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours before aqueous workup.

Protocol B: Selective C-2 Lithiation (Deprotonation)

Causality: Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base. It cannot attack the C–Br σ∗ orbital to initiate halogen-metal exchange. Instead, it selectively abstracts the most acidic proton on the molecule, which is at C-2 due to the inductive electron-withdrawing effect of the adjacent oxygen atom[3].

  • Preparation: In a flame-dried Schlenk flask, prepare fresh LDA (1.1 mmol) by adding n-BuLi to diisopropylamine in anhydrous THF (10 mL) at 0 °C. Stir for 15 minutes, then cool to -78 °C.

  • Lithiation: Dissolve 4-bromo-6-fluoro-1-benzofuran (1.0 mmol) in 2 mL of anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Equilibration: Stir at -78 °C for 30 minutes, then briefly warm to -40 °C for 15 minutes to ensure complete thermodynamic deprotonation at C-2.

  • IPC Validation: Quench a 0.1 mL aliquot in MeOD. GC-MS analysis should reveal a mass of m/z 216, confirming the retention of the bromine atom and the incorporation of deuterium at C-2.

  • Electrophile Trapping: Cool back to -78 °C, add the electrophile (1.2 mmol), and allow to warm to room temperature.

Protocol C: Selective C-7 Lithiation (Directed ortho-Metalation)

Causality: To utilize the fluorine atom at C-6 as a DMG for C-7 lithiation, the inherently more acidic C-2 position must first be masked[4]. After C-2 protection, the bidentate coordination of sec-BuLi and TMEDA to the fluorine atom directs the base exclusively to the C-7 proton via the Complex-Induced Proximity Effect (CIPE).

  • C-2 Protection: Follow Protocol B to generate the C-2 lithiated species. Quench with Trimethylsilyl chloride (TMSCl, 1.2 mmol) at -78 °C. Warm to room temperature, perform an aqueous workup, and isolate the 2-TMS-4-bromo-6-fluoro-1-benzofuran intermediate.

  • DoM Preparation: In a new flame-dried flask, dissolve the 2-TMS intermediate (1.0 mmol) and anhydrous TMEDA (1.2 mmol) in anhydrous THF (10 mL). Cool to -78 °C.

  • Lithiation: Dropwise add sec-BuLi (1.1 mmol, 1.4 M in cyclohexane). The TMEDA breaks down organolithium aggregates, increasing basicity, while coordinating with the C-6 fluorine. Stir at -78 °C for 1 hour.

  • IPC Validation: Quench a 0.1 mL aliquot in MeOD. GC-MS should show m/z 288 (Base mass 215 - 1 (H) + 72 (TMS) - 1 (H) + 2 (D) + 1 (Isotope correction) 288), confirming C-7 deprotonation without C-4 halogen exchange.

  • Electrophile Trapping & Deprotection: Add the electrophile at -78 °C. After isolation of the product, the C-2 TMS group can be easily removed using TBAF (Tetra-n-butylammonium fluoride) in THF at room temperature[4].

References

  • Bridges, A. J., et al. "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Available at:[Link]

  • Graham, S. L., et al. "Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration." ResearchGate. Available at:[Link]

  • Snieckus, V., et al. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives." Semantic Scholar. Available at: [Link]

  • Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocol for 4-Bromo-6-fluoro-1-benzofuran

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Retrosynthetic Analysis & Causality The 1-benzofuran scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Retrosynthetic Analysis & Causality

The 1-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of serotonergic agents, kinase inhibitors, and antimicrobial drugs. However, the precise installation of halogens at the C4 and C6 positions presents a significant regiochemical challenge.

The Regiochemical Trap: Why Direct Annulation Fails

A standard approach to substituted benzofurans involves the formylation of a halophenol followed by a [1]. If one attempts to synthesize 4-bromo-6-fluoro-1-benzofuran starting from 3-bromo-5-fluorophenol, the electrophilic formylation step fails to provide the necessary 2-hydroxy-4-fluoro-6-bromobenzaldehyde precursor. Due to the larger van der Waals radius of bromine (1.85 Å) compared to fluorine (1.47 Å), formylation predominantly occurs at the less sterically hindered position between the hydroxyl and fluorine groups. This misdirection ultimately yields the undesired 5-bromo-7-fluorobenzofuran isomer.

The Regiocontrolled Solution

To bypass this steric trap, this protocol utilizes a de novo regiocontrolled approach starting from commercially available 4-fluorosalicylaldehyde . By leveraging the synergistic directing effects of the existing substituents, electrophilic bromination is forced exclusively to the C6 position. The strongly electron-donating hydroxyl group dominates the aromatic ring's electronics, activating the ortho (C6) and para (C4) positions. Because C4 is blocked by fluorine, C6 becomes the sole nucleophilic hotspot, delivering 2-hydroxy-4-fluoro-6-bromobenzaldehyde with near-perfect regioselectivity. Subsequent O-alkylation and base-mediated intramolecular aldol condensation (Rap-Stoermer reaction) constructs the furan ring unambiguously.

DirectingEffects OH OH Group (C2) Strong o/p Director C6 Position C6 Highly Activated (Target) OH->C6 Ortho Activation C3 Position C3 Deactivated OH->C3 Meta Deactivation C5 Position C5 Deactivated OH->C5 Meta Deactivation F F Group (C4) Weak o/p Director F->C3 Ortho Activation F->C5 Ortho Activation CHO CHO Group (C1) Meta Director CHO->C6 Meta Activation

Figure 1: Synergistic directing effects in 4-fluorosalicylaldehyde driving C6 regioselectivity.

Process Workflow & Synthetic Pathway

The synthesis is executed in three highly scalable stages. The workflow avoids cryogenic conditions and utilizes robust, industrially accepted reagents, ensuring high throughput and reproducibility [2].

Synthesis A 4-Fluorosalicylaldehyde B 2-Hydroxy-4-fluoro- 6-bromobenzaldehyde A->B Br2, NaOAc AcOH, 0°C to RT C Ethyl 4-bromo-6-fluoro- benzofuran-2-carboxylate B->C Ethyl bromoacetate K2CO3, DMF, 90°C D 4-Bromo-6-fluoro- benzofuran-2-carboxylic acid C->D 1. NaOH, EtOH/H2O 2. HCl E 4-Bromo-6-fluoro- 1-benzofuran D->E Cu powder, Quinoline 195°C, -CO2

Figure 2: Four-stage scalable synthetic workflow for 4-bromo-6-fluoro-1-benzofuran.

Step-by-Step Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesize 2-hydroxy-4-fluoro-6-bromobenzaldehyde.

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, dropping funnel, and internal temperature probe.

  • Dissolution: Charge the reactor with 4-fluorosalicylaldehyde (1.0 kg, 7.14 mol) and glacial acetic acid (2.5 L). Stir at 250 rpm until fully dissolved.

  • Buffering: Add anhydrous sodium acetate (0.64 kg, 7.85 mol) to act as an acid scavenger, preventing unwanted acetalization or polymerization.

  • Addition: Cool the jacket to 0 °C. Once the internal temperature reaches 2–5 °C, add bromine (1.19 kg, 7.49 mol) dropwise via the funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the mixture into 10 L of ice water containing 5% sodium bisulfite. Filter the resulting yellow precipitate, wash with cold water (3 × 1 L), and dry under vacuum at 45 °C.

Stage 2: Rap-Stoermer Annulation

Objective: Construct the furan ring to yield ethyl 4-bromo-6-fluorobenzofuran-2-carboxylate.

  • Setup: Equip a 10 L reactor with a reflux condenser and nitrogen inlet.

  • Reagent Charging: Charge 2-hydroxy-4-fluoro-6-bromobenzaldehyde (1.0 kg, 4.56 mol) and anhydrous N,N-dimethylformamide (DMF) (4.0 L).

  • Base Activation: Add finely milled anhydrous K₂CO₃ (1.57 kg, 11.4 mol). Stir for 30 minutes at room temperature to form the phenoxide intermediate.

  • Alkylation & Cyclization: Add ethyl bromoacetate (0.91 kg, 5.47 mol) dropwise over 30 minutes. Heat the reactor to 90 °C. The initial O-alkylation is followed by an in situ intramolecular Knoevenagel-type condensation. Maintain at 90 °C for 5 hours.

  • Workup: Cool to 20 °C and pour the mixture into 15 L of vigorously stirred ice water. Filter the crude solid, wash with water, and recrystallize from ethanol to yield the pure ester.

Stage 3: Saponification & Decarboxylation

Objective: Remove the ester directing group to yield the final 4-bromo-6-fluoro-1-benzofuran.

  • Saponification: Suspend the ester from Stage 2 in ethanol (3.0 L). Add 2M aqueous NaOH (3.0 L) and reflux for 2 hours. Cool to room temperature, concentrate the ethanol under reduced pressure, and acidify the aqueous layer with 6M HCl to pH 2. Filter the precipitated 4-bromo-6-fluorobenzofuran-2-carboxylic acid and dry thoroughly.

  • Decarboxylation: In a 2 L high-temperature reactor, suspend the dried carboxylic acid (approx. 0.8 kg) in quinoline (1.2 L). Add copper powder (20 g, 0.31 mol) as a catalyst [3].

  • Thermal Cleavage: Heat the mixture to 195 °C. Monitor the evolution of CO₂ gas via a bubbler. Maintain temperature until gas evolution ceases (approx. 2.5 hours).

  • Final Isolation: Cool the mixture to 25 °C. Pour into a mixture of crushed ice and 6M HCl (to protonate and solubilize the quinoline). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 1 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via short-path vacuum distillation or silica plug filtration to yield the target compound as a colorless to pale-yellow oil/low-melting solid.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Scale-Up Parameters

StageSubstrate / ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Bromination 4-Fluorosalicylaldehyde1.0 eqAcetic Acid0 → 256.085 - 88%
Bromine (Br₂)1.05 eq
2. Annulation Brominated Aldehyde1.0 eqDMF905.078 - 82%
Ethyl bromoacetate1.2 eq
Potassium Carbonate2.5 eq
3a. Hydrolysis Benzofuran Ester1.0 eqEtOH / H₂O802.0>95%
3b. Decarboxylation Benzofuran Carboxylic Acid1.0 eqQuinoline1952.570 - 75%
Copper Powder0.1 eq

Overall Process Yield: ~45 - 50%

Table 2: Quality Control & Self-Validating Analytical Markers

CompoundKey ¹H-NMR Signatures (CDCl₃)MS (m/z)Physical Appearance
4-Fluorosalicylaldehyde 11.2 ppm (s, 1H, OH), 9.8 ppm (s, 1H, CHO)140 [M]⁺Off-white powder
2-Hydroxy-4-fluoro-6-bromobenzaldehyde 11.8 ppm (s, 1H, OH), 10.3 ppm (s, 1H, CHO), 7.1 ppm (dd, 1H), 6.8 ppm (dd, 1H)218 [M]⁺Yellow crystalline solid
Ethyl 4-bromo-6-fluorobenzofuran-2-carboxylate 7.5 ppm (s, 1H, Furan C3-H), 4.4 ppm (q, 2H, CH₂), 1.4 ppm (t, 3H, CH₃)286 [M]⁺White solid
4-Bromo-6-fluoro-1-benzofuran 7.7 ppm (d, 1H, Furan C2-H), 6.8 ppm (dd, 1H, Furan C3-H), 7.3 ppm (dd, 1H, Ar-H), 7.1 ppm (dd, 1H, Ar-H)214 [M]⁺Pale yellow oil / solid

Note: The definitive validation of the correct regiochemistry in the final product is the presence of two distinct doublets of doublets in the aromatic region (C5-H and C7-H), confirming meta-coupling between the protons and heteronuclear coupling with the C6 fluorine atom.

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega (2024) URL: [Link]

  • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: Molecules / MDPI (2024) URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules / NIH (2022) URL: [Link]

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 4-bromo-6-fluoro-1-benzofuran synthesis

Technical Support Center: Synthesis of 4-Bromo-6-Fluoro-1-Benzofuran Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is specifically designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Bromo-6-Fluoro-1-Benzofuran

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the synthesis of 4-bromo-6-fluoro-1-benzofuran. The unique substitution pattern of this molecule, particularly the bulky bromine atom at the C-4 position, introduces significant steric hindrance that can complicate traditional synthetic routes, leading to low yields and side product formation.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific laboratory context.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most common problems encountered during the synthesis of 4-bromo-6-fluoro-1-benzofuran, providing a systematic approach to diagnostics and resolution.

Issue 1: Low or No Yield in the Final Cyclization Step

Question: I am attempting an intramolecular O-arylation to form the 4-bromo-6-fluoro-1-benzofuran ring from a suitable precursor (e.g., 1-(2-bromo-4-fluorophenoxy)-2-phenylethanone), but my yields are consistently below 10% or non-existent. What is causing this and how can I improve the reaction efficiency?

Answer: This is a classic problem of steric hindrance. The bulky bromine atom at the position ortho to the reacting hydroxyl or ether group physically obstructs the necessary bond formation to close the furan ring. The transition state required for the C-O bond formation is destabilized, leading to a high activation energy barrier.

Primary Cause: Steric Hindrance

The van der Waals radius of the bromine atom at the C-4 position prevents the key intermediate, often a palladium complex, from achieving the ideal conformation for the final reductive elimination step that forms the C(7a)-O bond.

Solutions & Optimization Strategy:

  • Catalyst and Ligand Selection is Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. You must move to catalyst systems specifically designed to overcome this challenge.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands are the industry standard for these types of difficult couplings. They create a sterically demanding environment around the palladium center which, counter-intuitively, promotes the difficult reductive elimination step.

    • Rationale: These ligands are highly electron-donating, which increases the electron density on the palladium, facilitating the final bond-forming step. Their bulkiness also promotes a more "open" coordination sphere that can better accommodate the hindered substrate.

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures are often required to overcome the increased activation energy. Consider moving from common solvents like THF or dioxane to higher-boiling point solvents like toluene or xylene to safely reach temperatures of 110-140 °C.

    • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is often required. Potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is often superior as the large cesium cation can influence catalyst-substrate interactions favorably.

    • Solvent: Anhydrous, non-polar aprotic solvents are generally preferred. Ensure all solvents are rigorously degassed to prevent catalyst deactivation.

ParameterStandard ConditionsRecommended for Hindered SubstrateRationale
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / Buchwald LigandEnhanced stability and activity for difficult couplings.
Ligand PPh₃XPhos, SPhos, or RuPhosBulky, electron-rich ligands that accelerate reductive elimination.
Base K₂CO₃, Et₃NCs₂CO₃, K₃PO₄, KOtBuStronger, non-nucleophilic bases that facilitate deprotonation without side reactions.
Solvent Dioxane, DMFToluene, XyleneHigher boiling points allow for increased reaction temperatures to overcome the activation barrier.
Temperature 80-100 °C110-140 °CProvides the necessary energy to overcome the sterically hindered transition state.
Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues in your synthesis.

G start Low/No Product Yield cat_check Verify Catalyst/Ligand System start->cat_check cond_opt Optimize Reaction Conditions cat_check->cond_opt Using appropriate catalyst? cat_sol Switch to Pd(dba)₃ with a Buchwald Ligand (e.g., XPhos) cat_check->cat_sol Is it a standard catalyst? cond_sol_temp Increase Temperature (Toluene/Xylene, 110-140 °C) cond_opt->cond_sol_temp Temperature < 110 °C? cond_sol_base Use Stronger Base (Cs₂CO₃ or K₃PO₄) cond_opt->cond_sol_base Temp OK? reagent_qual Check Reagent Quality side_react Investigate Side Reactions reagent_qual->side_react Reagents are pure & dry? reagent_sol Use Anhydrous/Degassed Solvents Purify Starting Materials reagent_qual->reagent_sol Are solvents/reagents old or wet? side_sol Analyze Crude Mixture by LCMS Identify and Suppress Side Products side_react->side_sol cat_sol->cond_opt cond_sol_temp->cond_sol_base cond_sol_base->reagent_qual reagent_sol->side_react success Successful Synthesis side_sol->success G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition pd0->oa + Ar-X pd2_intermediate L₂Pd(II)(Ar)(X) oa->pd2_intermediate deprotonation Deprotonation (Base) pd2_intermediate->deprotonation + R-OH pd_alkoxide Palladium Alkoxide Intermediate deprotonation->pd_alkoxide re Reductive Elimination (Rate-Limiting Step) pd_alkoxide->re [STERICALLY HINDERED] product Benzofuran Product re->product product->pd0 - Product

Optimization

Technical Support Center: Optimizing Solvent Conditions for 4-Bromo-6-fluoro-1-benzofuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 4-bromo-6-fluoro-1-benzofuran .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 4-bromo-6-fluoro-1-benzofuran .

This compound is a highly valuable halogenated building block, frequently utilized in the synthesis of complex heterocycles and serotonergic drug candidates[1]. However, the synergistic electron-withdrawing effects of the bromine and fluorine atoms, combined with the rigid, planar benzofuran core, result in a highly lipophilic molecule with strong crystal lattice energy. This manifests as severe solubility challenges in both aqueous biological assays and specific organic synthetic routes.

Below, you will find field-proven troubleshooting guides, standardized protocols, and causal explanations to help you optimize your solvent systems.

Frequently Asked Questions (FAQs): Physicochemical Bottlenecks

Q1: Why does 4-bromo-6-fluoro-1-benzofuran exhibit such poor aqueous solubility, and how does this impact early-stage screening? A1: The structural causality lies in its high lipophilicity (LogP) and planar geometry, which drive strong intermolecular π−π stacking and halogen bonding in the solid state. Water molecules cannot overcome this high crystal lattice energy to form a hydration shell. In drug discovery, particularly during fragment-based screening (FBS), poor aqueous solubility masks actual biological activity, leading to false negatives and inaccurate Structure-Activity Relationship (SAR) data[2].

Q2: What is the optimal solvent strategy for preparing high-concentration stock solutions? A2: Dimethyl sulfoxide (DMSO) is the industry standard due to its strong dipole moment, which effectively disrupts solute-solute interactions. For highly halogenated fragments like 4-bromo-6-fluoro-1-benzofuran, we recommend preparing 10–50 mM stock solutions in anhydrous DMSO. Maintaining a strict anhydrous environment is critical; even 0.5–5% water absorption in DMSO can significantly overestimate equilibrium solubility and cause premature precipitation[3].

Q3: When diluting my DMSO stock into aqueous assay buffers, the compound crashes out. How can I troubleshoot this? A3: This is a classic solvent-antisolvent precipitation event. When the DMSO fraction drops below 1–5% in the assay buffer, hydrophobic forces dominate, causing the compound to nucleate. To troubleshoot:

  • Surfactant Integration: Introduce 0.1–0.5% Tween-20 or Pluronic F-68 to the aqueous buffer. These surfactants form micelles that encapsulate the lipophilic benzofuran core.

  • Kinetic Window Optimization: Read your assays within the compound's kinetic solubility window—the temporary supersaturated state before thermodynamic nucleation occurs[3].

Q4: For downstream synthetic applications (e.g., Suzuki-Miyaura or Sonogashira coupling), which solvents maximize both solubility and catalytic efficiency? A4: For palladium-catalyzed cross-coupling at the 4-bromo position, polar aprotic solvents like 1,4-Dioxane or N,N-Dimethylformamide (DMF) are optimal. They fully dissolve the benzofuran substrate and coordinate with the palladium catalyst without poisoning it. Acetonitrile is also highly recommended as a greener alternative that provides an excellent balance of conversion and selectivity while maintaining high substrate solubility[4].

Data Presentation: Solvent Compatibility Matrix

To facilitate rapid solvent selection, all quantitative and qualitative solubility data for halogenated benzofurans have been summarized below.

Table 1: Solubility Profile and Solvent Selection Guide
Solvent SystemSolvent ClassEst. Solubility LimitPrimary ApplicationMechanistic Causality & Practical Notes
Aqueous Buffers (PBS) Aqueous< 0.05 mMBiological AssaysHigh crystal lattice energy prevents hydration. Requires co-solvents or micellar encapsulation to prevent crash-out.
DMSO (Anhydrous) Polar Aprotic10 - 50 mMStock SolutionsHigh dielectric constant disrupts intermolecular forces. Essential for fragment-based screening libraries[2].
1,4-Dioxane Ether> 100 mMCross-CouplingModerate polarity; excellent ligand-stabilizing properties for Pd-catalyzed reactions without catalyst deactivation.
Acetonitrile Polar Aprotic> 50 mMSynthesis / LC-MSGood solvating power; serves as a greener, highly efficient alternative to DMF for oxidative couplings[4].

Standard Operating Procedures (Protocols)

To ensure trustworthy and reproducible results, the following methodology utilizes a self-validating system to determine the exact solubility limits of 4-bromo-6-fluoro-1-benzofuran in your specific assay buffers.

Protocol: Solution-Precipitation (SP) Method for Buffer Optimization

This high-throughput method determines the kinetic solubility limit of the compound in aqueous media[5].

Step 1: Stock Preparation & Verification

  • Dissolve 4-bromo-6-fluoro-1-benzofuran in anhydrous DMSO to a target concentration of 10 mM.

  • Causality: Use ultra-sonication for 5 minutes at 25°C to ensure complete disruption of the crystal lattice. Visually inspect for birefringence under light to confirm the absence of micro-crystals.

Step 2: Buffer Spiking

  • In a 96-well deep-well plate, add 198 µL of your target aqueous buffer (e.g., PBS pH 7.4, with/without co-solvents).

  • Spike 2 µL of the 10 mM DMSO stock into each well. This achieves a 1% DMSO final concentration and a 100 µM target compound concentration.

Step 3: Equilibration

  • Seal the plate and agitate on an orbital shaker at 300 rpm for 2 hours at 25°C.

  • Causality: Agitation overcomes the activation energy barrier for nucleation. If the 100 µM concentration breaches the kinetic solubility threshold, the compound will precipitate, allowing us to identify incompatible buffers.

Step 4: Filtration (Self-Validation Step)

  • Transfer the mixtures to a 96-well filter plate equipped with a 0.22 µm PVDF membrane. Centrifuge at 2000 x g for 5 minutes.

  • Causality: PVDF is a low compound-binding material. This step physically separates the precipitated compound from the solubilized fraction, ensuring that downstream quantification is not skewed by suspended aggregates.

Step 5: HPLC-UV Quantification

  • Analyze the filtrate using HPLC equipped with a photodiode array (PDA) detector[5].

  • Compare the peak area of the filtrate against a standard curve generated by dissolving the compound in 100% Acetonitrile. Because Acetonitrile achieves total solvation, it provides a true 100% recovery baseline, making the concentration readout an absolute, self-validated metric.

Visualizing the Optimization Workflow

Use the following decision tree to navigate solvent optimization based on your specific experimental end-goal.

Workflow N1 Identify 4-Bromo-6-fluoro-1-benzofuran Application N2 Biological Screening (Aqueous Media) N1->N2 N3 Organic Synthesis (Cross-Coupling) N1->N3 N4 Prepare 10-50 mM Stock in Anhydrous DMSO N2->N4 N5 Select Polar Aprotic Solvent (e.g., 1,4-Dioxane, MeCN) N3->N5 N6 Dilute in Assay Buffer (<1% DMSO) N4->N6 N9 Proceed to Assay / Reaction N5->N9 N7 Precipitation Detected? N6->N7 N8 Run Solution-Precipitation (SP) Screening Protocol N7->N8 Yes (Crash-out) N7->N9 No (Soluble) N8->N6 Optimize Co-solvents

Logical workflow for optimizing solvent conditions for 4-bromo-6-fluoro-1-benzofuran applications.

References

  • Source: National Institutes of Health (NIH)
  • DMSO solubility and bioscreening Source: ResearchGate URL
  • Development of solubility screening methods in drug discovery Source: Stork / Yakugaku Zasshi URL
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans Source: ResearchGate URL
  • EP1204659B1 - Serotonergic benzofurans Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Separation of Halogenated Benzofuran Isomers

Welcome to the Advanced Chromatography Support Center. Isolating 4-bromo-6-fluoro-1-benzofuran from its structural positional isomers (e.g., 5-bromo-6-fluoro-1-benzofuran or 6-bromo-4-fluoro-1-benzofuran) presents a sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Isolating 4-bromo-6-fluoro-1-benzofuran from its structural positional isomers (e.g., 5-bromo-6-fluoro-1-benzofuran or 6-bromo-4-fluoro-1-benzofuran) presents a significant analytical challenge. Because these positional isomers possess identical molecular weights and nearly indistinguishable lipophilicity ( logP ), traditional reversed-phase chromatography often fails.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline resolution and scale up your purification workflows.

Diagnostic Workflow

IsomerSeparation A Crude Synthesized Mixture (4-bromo-6-fluoro-1-benzofuran + Positional Isomers) B Analytical UHPLC Screening A->B C Standard C18 Column (Hydrophobic Retention) B->C D PFP / Fluorinated Column (Dipole & π-π Selectivity) B->D E Co-elution / Rs < 1.0 (Method Fails) C->E F Baseline Resolution (Rs ≥ 1.5) D->F E->D Switch Phase Chemistry G Preparative SFC Scale-Up (CO2 + Methanol) F->G H Isolated Pure Isomer (>99% Purity) G->H

Workflow for chromatographic resolution of halogenated benzofuran positional isomers.

Troubleshooting & FAQs

Q: Why do 4-bromo-6-fluoro-1-benzofuran and its positional isomers co-elute on my standard C18 column? A: Standard C18 stationary phases separate molecules primarily based on hydrophobic (dispersive) interactions. Positional isomers of halogenated benzofurans have virtually identical molecular volumes and hydrophobicity. Because the C18 phase lacks the ability to differentiate the subtle changes in electron density and dipole moments caused by shifting a halogen's position on the aromatic ring, the isomers co-elute. To resolve them, you must switch to a stationary phase that exploits shape selectivity and electrostatic interactions, such as a 1[1].

Q: How does a PFP column resolve these specific structural isomers? A: A PFP column introduces multiple orthogonal retention mechanisms. The highly electronegative fluorine atoms on the stationary phase create a strong dipole moment and an electron-deficient phenyl ring. This facilitates strong π−π interactions with the electron-rich benzofuran core. Furthermore, the specific positioning of the bromine and fluorine atoms on your analyte dictates the strength of dipole-dipole interactions and steric fit within the stationary phase clefts. This multi-modal interaction profile is 2[2].

Q: I am observing severe peak tailing during the LC-UV analysis of my halogenated benzofurans. How can I correct this? A: Peak tailing in halogenated heterocycles is frequently caused by secondary interactions (halogen bonding) between the highly electronegative halogens on the benzofuran and unreacted, ionized silanol groups on the silica support matrix. To troubleshoot this, add a strong acidic modifier (such as 0.1% phosphoric or perchloric acid) to the aqueous mobile phase. This lowers the pH below the pKa​ of the silanols, neutralizing them and shutting down the secondary ion-exchange interactions[2].

Q: What is the most efficient technique for scaling up the separation to isolate gram quantities of 4-bromo-6-fluoro-1-benzofuran? A: 3 is the premier platform for preparative isolation of halogenated isomers[3]. SFC utilizing specialized achiral or chiral stationary phases (e.g., Chiralcel OJ-3 or 2-ethylpyridine) with a CO2​ /alcohol mobile phase provides superior resolution compared to preparative HPLC. The high diffusivity of supercritical CO2​ allows for faster flow rates and sharper peaks, while its volatility makes downstream fraction recovery significantly faster and less prone to thermal degradation.

Quantitative Data: Column Chemistry Comparison

The following table summarizes the expected chromatographic behavior of halogenated benzofuran isomers across different platforms, highlighting why orthogonal chemistries are required.

Chromatographic PlatformStationary PhasePrimary Retention MechanismTypical Resolution ( Rs​ )Suitability for Positional Isomers
Standard UHPLCC18 (Alkyl)Hydrophobic / Dispersive< 1.0 (Co-elution)Poor
Orthogonal UHPLCPFP (Pentafluorophenyl) π−π , Dipole-Dipole, Shape> 2.0 (Baseline)Excellent
Supercritical Fluid (SFC)Chiralcel OJ-3 / 2-EPHydrogen Bonding, Steric Fit> 1.5 (Baseline)Excellent (Best for Prep)
Self-Validating Experimental Protocols
Protocol 1: Analytical UHPLC Method for Isomeric Resolution

Causality: This method utilizes a PFP phase to induce dipole-dipole interactions that differentiate the position of the halogens on the benzofuran ring. Phosphoric acid is used to suppress silanol activity and maintain sharp peak symmetry.

  • Column Preparation: Install a Hypersil Gold PFP column (2.1 × 50 mm, 1.9 μ m) into the UHPLC system. Set the column oven temperature to 30°C.

  • Mobile Phase Compounding:

    • Mobile Phase A: Milli-Q water containing 0.1% phosphoric acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient starting at 10% B, ramping to 90% B over 6.0 minutes. Set the flow rate to 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (bandwidth 4 nm).

  • Self-Validation (System Suitability): Inject a synthetic control mixture containing equal parts 4-bromo-6-fluoro-1-benzofuran and 5-bromo-6-fluoro-1-benzofuran. The method is validated for use ONLY if the resolution factor ( Rs​ ) between the critical pair is ≥1.5 and the asymmetry factor ( As​ ) is between 0.9 and 1.2. If Rs​<1.5 , decrease the gradient slope to 2% B/min through the specific elution window.

Protocol 2: Preparative SFC Isolation

Causality: SFC replaces liquid solvents with supercritical CO2​ , drastically reducing viscosity. This allows for the rapid processing of crude mixtures while maintaining the high theoretical plate counts required to separate structurally identical isomers.

  • Column Selection: Install an achiral SFC column (e.g., 2-Ethylpyridine, 250 × 21.2 mm, 5 μ m).

  • Phase Equilibration: Pressurize the system to 120 bar with supercritical CO2​ . Set the column oven to 35°C. Introduce 15% Methanol as the isocratic co-solvent modifier.

  • Injection & Fractionation: Dissolve the crude isomer mixture in pure methanol (concentration ~50 mg/mL). Inject 0.5 mL per run. Trigger automated fraction collection based on the UV signal at 254 nm.

  • Self-Validation (Purity Check): The isolation is not considered complete until verified. Re-inject a 1 μ L aliquot of the collected fractions using Protocol 1. The protocol is validated if the integrated area of the 4-bromo-6-fluoro-1-benzofuran peak is >99% relative to all other structural isomers. If purity is <99% , reduce the injection volume on the SFC by 50% to prevent column overload.

References
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at:[Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed. Available at:[Link]

Sources

Optimization

Technical Support Center: Low-ppm Palladium Catalysis for 4-Bromo-6-fluoro-1-benzofuran

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with reducing palladium catalys...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with reducing palladium catalyst loading (from standard 1–5 mol% down to 100–500 ppm) in cross-coupling reactions involving 4-bromo-6-fluoro-1-benzofuran.

At ultra-low catalyst concentrations, the margin for error vanishes. Minor inefficiencies in transmetalation or trace impurities that are negligible at 5 mol% will rapidly lead to irreversible catalyst deactivation (palladium black formation) at ppm levels. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your scale-up and optimization campaigns succeed.

Diagnostic Workflow: Low-ppm Pd Optimization

When scaling down catalyst loading, visual and kinetic cues are your primary diagnostic tools. Use the following logic tree to isolate the root cause of stalled reactions.

Troubleshooting Start Reaction Stalls at <500 ppm Pd Q1 Is Pd Black visible? Start->Q1 Yes1 Yes: Catalyst Deactivation Q1->Yes1 Visual confirmation No1 No: Check Substrate/Ligand Q1->No1 Solution remains clear Sol1 Switch to Buchwald G3 Precatalyst Increase Ligand:Pd ratio Yes1->Sol1 Sol2 Check for Protodeboronation Use Anhydrous Base No1->Sol2

Diagnostic logic tree for troubleshooting stalled cross-coupling reactions at low Pd loadings.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Suzuki-Miyaura coupling stall at 30% conversion when reducing Pd loading from 5 mol% to 500 ppm?

  • Causality & Mechanism: At standard loadings (5 mol%), in situ generated catalysts (e.g., Pd(OAc)2​ + PPh3​ ) form a mixture of active Pd(0) species and inactive clusters. When you drop to 500 ppm, the absolute concentration of active Pd(0) is so low that trace oxygen, moisture, or base-promoted decomposition pathways rapidly consume the active species before the catalytic cycle can turn over[1].

  • Actionable Solution: Abandon in situ catalyst generation. Switch to a pre-formed palladacycle, such as XPhos Pd G3 or [Pd(tBu-indenyl)Cl]2​ , which ensures a 1:1 Ligand-to-Palladium ratio and guarantees quantitative generation of the active mono-ligated Pd(0) species upon mild base activation[1].

Q2: I observe significant formation of palladium black and homocoupling of my arylboronic acid. How can I stabilize the catalyst?

  • Causality & Mechanism: Palladium black is the agglomeration of Pd(0) nanoparticles (growing from ~2.4 nm to >20 nm) into inactive precipitates[2]. This occurs when the rate of oxidative addition far exceeds the rate of transmetalation. The L-Pd(II)(Ar)(Br) intermediate sits idle, eventually degrading. Concurrently, the unreacted boronic acid undergoes base-mediated homocoupling or protodeboronation[3].

  • Actionable Solution: Accelerate transmetalation by optimizing the base and solvent. Switch from aqueous Na2​CO3​ to finely milled, anhydrous K3​PO4​ in a highly polar aprotic solvent mixture (e.g., THF/Water 10:1). Rigorously degas the solvent to prevent oxygen-driven homocoupling[3].

Q3: Does the C6-fluorine on the benzofuran ring interfere with the Pd catalyst at ultra-low loadings?

  • Causality & Mechanism: Palladium catalysts are generally highly chemoselective for C–Br bonds over aromatic C–F bonds, leaving the fluorine intact[4]. However, the highly electron-withdrawing nature of the C6-fluorine heavily depletes electron density from the benzofuran core. This accelerates the oxidative addition step but makes the resulting Pd(II) intermediate more electrophilic and prone to side reactions if the subsequent transmetalation is sluggish.

  • Actionable Solution: Leverage electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) to stabilize the electrophilic Pd(II) intermediate and push the transmetalation step forward[5].

Quantitative Data: Precatalyst Performance Evaluation

The following table summarizes our internal optimization data for the coupling of 4-bromo-6-fluoro-1-benzofuran with phenylboronic acid at a 500 ppm (0.05 mol%) palladium loading.

Precatalyst SystemLigand:Pd RatioBase / SolventConversion (4h)Catalyst State (1h)
Pd(OAc)2​ + PPh3​ 2:1 (In situ) K2​CO3​ / MeOH 32%Heavy Pd Black
Pd2​dba3​
  • XPhos
2.2:1 (In situ) K3​PO4​ / THF 65%Slight Pd Black
[Pd(tBu-indenyl)Cl]2​ 2:1 (In situ) K2​CO3​ / Dioxane89%Homogeneous (Clear)
XPhos Pd G3 1:1 (Pre-formed) K3​PO4​ / THF:H2​O >98% Homogeneous (Clear)

Note: Pre-formed palladacycles drastically outperform in situ mixtures at ppm loadings by preventing premature ligand oxidation and base-promoted decomposition[1],[2].

Mechanistic Pathway: The Catalytic Cycle Bottleneck

Understanding where the reaction fails is critical. For 4-bromo-6-fluoro-1-benzofuran, the bottleneck at low ppm is rarely oxidative addition; it is the vulnerability of the Pd(II) intermediate during transmetalation.

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Facilitated by C6-Fluoro) Pd0->OxAdd 4-bromo-6-fluoro-1-benzofuran PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Transmet Transmetalation (Rate-Limiting at Low ppm) PdII->Transmet Boronic Acid / Base Decomp Catalyst Deactivation (Pd Black Agglomeration) PdII->Decomp Slow Transmetalation PdII_Ar L-Pd(II)(Ar)(Ar') Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of 4-bromo-6-fluoro-1-benzofuran highlighting the low-ppm transmetalation bottleneck.

Self-Validating Experimental Protocol

Standardized 500 ppm Pd Suzuki-Miyaura Workflow for 4-Bromo-6-fluoro-1-benzofuran

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Reagent Preparation & Speciation

  • Dispense Precatalyst: Weigh exactly 0.05 mol% (500 ppm) of XPhos Pd G3 into an oven-dried reaction vessel.

    • Causality: Pre-formed palladacycles prevent the base-promoted decomposition pathways and ensure a strict 1:1 L:Pd ratio, which is mandatory for stabilizing low-coordinate Pd(0) [1].

    • Validation Checkpoint: The solid must be a free-flowing off-white/pale yellow powder. Any brown/grey discoloration indicates premature degradation.

  • Substrate Addition: Add 1.0 equiv of 4-bromo-6-fluoro-1-benzofuran and 1.05 equiv of the arylboronic acid.

    • Causality: Limiting the boronic acid excess minimizes homocoupling side-reactions that can artificially consume active Pd at low loadings[3].

  • Base Selection: Add 2.0 equiv of anhydrous, finely milled K3​PO4​ .

    • Causality: Anhydrous, highly active bases prevent the protodeboronation of the boronic acid, a competing pathway that outpaces cross-coupling when the catalytic cycle is operating at ppm Pd levels[3].

Phase 2: Reaction Execution 4. Solvent Degassing: Prepare a 0.2 M solution of THF/Water (10:1). Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes. Add the solvent to the reaction vessel under positive Argon pressure.

  • Causality: Trace oxygen irreversibly oxidizes electron-rich phosphine ligands. At 500 ppm, losing even a fraction of the ligand leads to immediate Pd agglomeration[3].

  • Validation Checkpoint: Upon solvent addition and mild heating (40°C), the solution should transition to a clear, pale red/orange color within 5 minutes. This confirms the successful deprotonation of the precatalyst and generation of the active L-Pd(0) species.

  • Incubation: Stir vigorously at 40°C for 4 hours.

    • Causality: The highly electron-deficient nature of the 6-fluoro-1-benzofuran ring accelerates oxidative addition, allowing for lower reaction temperatures. Excessive heat (>80°C) at ppm loadings drives the thermodynamic equilibrium toward inactive Pd clusters[2].

    • Validation Checkpoint: Inspect the reaction visually after 1 hour. The absence of a black precipitate (Pd black) confirms catalyst stability and successful turnover.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions Source: ChemRxiv URL:[Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions Source: ChemCatChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-6-fluoro-1-benzofuran Conversions

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Profile: 4-Bromo-6-fluoro-1-benzofuran (CAS: 325487-80-7) Primary Application: Electrophilic building block for active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Profile: 4-Bromo-6-fluoro-1-benzofuran (CAS: 325487-80-7) Primary Application: Electrophilic building block for active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Miyaura Borylation, Buchwald-Hartwig amination).

Mechanistic Overview & Diagnostic Logic

When functionalizing 4-bromo-6-fluoro-1-benzofuran, researchers frequently encounter incomplete conversion during the oxidative addition phase or experience premature catalyst death. The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect that theoretically accelerates the oxidative addition of the C4–Br bond to the Pd(0) center. However, the oxygen atom in the benzofuran ring can coordinate with electron-deficient metal centers, leading to off-cycle catalyst sequestration.

To systematically resolve incomplete conversion, we employ a self-validating diagnostic matrix. Do not blindly increase catalyst loading; instead, identify the specific failure mode through LC-MS analysis of the crude reaction mixture.

G Step1 Incomplete Conversion Detected (LC-MS) Step2 Analyze Crude Mixture for Side Products Step1->Step2 PathA Mass [M-79] Detected (Protodebromination) Step2->PathA PathB Mass [2M-158] Detected (Homocoupling) Step2->PathB PathC Only Unreacted Starting Material Step2->PathC SolA Rigorous Drying Switch to Anhydrous KOAc PathA->SolA SolB Increase Ligand Sterics (e.g., dtbpf) PathB->SolB SolC Check Catalyst Poisoning or Increase Pd Loading PathC->SolC

Diagnostic workflow to resolve incomplete conversion of 4-bromo-6-fluoro-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: My Miyaura borylation of 4-bromo-6-fluoro-1-benzofuran stalls at 60% conversion. Adding more Pd(dppf)Cl₂ doesn't help. What is the mechanistic cause? A1: Stalling at partial conversion with standard catalysts like Pd(dppf)Cl₂ is a classic symptom of catalyst poisoning via product inhibition or ligand degradation. In borylation sequences, incomplete conversion is often observed because the diboron reagent or the resulting boronate ester can1 under basic conditions[1]. Causality & Solution: The borylation of electron-deficient aryl bromides requires a robust ligand that resists oxidation and facilitates rapid reductive elimination. Switch from Pd(dppf)Cl₂ to a more sterically encumbered catalyst system like Pd(dtbpf)Cl₂ or use a tandem borylation approach with tetrahydroxydiboron and Pd(P(t-Bu)₃)₂[1]. This prevents the formation of inactive Pd-black and drives the reaction to >95% conversion.

Q2: I observe a significant amount of a side product with a mass of [M-79] (m/z 136). How do I suppress this? A2: A mass loss of 79 Da (loss of Br, addition of H) indicates protodebromination. This occurs when the arylpalladium(II) intermediate undergoes protonation rather than the desired transmetalation. Causality & Solution: Protodebromination is exacerbated by adventitious water or highly protic solvents combined with strong bases. The 6-fluoro group increases the electrophilicity of the palladium intermediate, making it highly susceptible to protonolysis. To suppress this, rigorously dry your solvents, switch to a weaker, anhydrous base (e.g., anhydrous KOAc instead of K₂CO₃), and ensure your inert atmosphere (N₂/Ar) is strictly maintained.

Q3: Can I use Nickel catalysis instead of Palladium to improve conversion and reduce costs? A3: Yes. Nickel catalysis is highly effective for aryl bromides and is less prone to certain types of product inhibition seen with Palladium. Causality & Solution: Nickel undergoes oxidative addition more readily than Palladium. Using a Ni(II) precatalyst (e.g., NiCl₂·6H₂O) with an 2 and B₂(OH)₄ can achieve >98% conversion at room temperature[2]. However, careful ligand screening is required to prevent homocoupling (dimerization of the benzofuran).

Q4: Why does my carbonylation of this substrate stall early compared to simple aryl iodides? A4: Unlike most palladium-catalyzed coupling reactions, highly electrophilic products (like acid chlorides or cationic salts formed during carbonylation) are often more reactive toward the catalyst than the starting aryl bromide, leading to [3]. Causality & Solution: You must use highly sterically encumbered palladium catalysts (e.g., Pd(PtBu₃)₂) to facilitate the difficult reductive elimination step and prevent the product from re-oxidatively adding to the Pd(0) species[3].

Quantitative Data: Catalyst & Ligand Screening

To provide a self-validating baseline, we benchmarked several catalytic conditions for the borylation of 4-bromo-6-fluoro-1-benzofuran. The data below demonstrates the causality between ligand sterics/electronics and conversion efficiency.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Side Product
Pd(dppf)Cl₂ (5 mol%)KOAc1,4-Dioxane8062%Protodebromination (15%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O9045%Homocoupling (20%)
Pd(dtbpf)Cl₂ (2 mol%)KOAc1,4-Dioxane80>95%None (<2%)
NiCl₂·6H₂O + CyJohnPhosDIPEAEtOH2598%None (<1%)

Table 1: Comparative conversion rates for the borylation of 4-bromo-6-fluoro-1-benzofuran using B₂pin₂ or B₂(OH)₄ (for Ni).

Self-Validating Experimental Protocol: High-Conversion Miyaura Borylation

This protocol utilizes Pd(dtbpf)Cl₂ to overcome incomplete conversion. It is designed as a self-validating system: the specific visual and analytical checkpoints ensure the researcher can verify mechanistic success at each step.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under argon, charge 4-bromo-6-fluoro-1-benzofuran (1.0 equiv, 1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 1.2 mmol), and anhydrous potassium acetate (KOAc, 3.0 equiv, 3.0 mmol).

    • Self-Validation Check: The KOAc must be a free-flowing powder. Clumping indicates moisture absorption, which will causally lead to protodebromination.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL). Sparge the suspension with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Add Pd(dtbpf)Cl₂ (0.02 equiv, 2 mol%).

    • Self-Validation Check: The mixture should immediately take on a distinct yellow/orange hue, confirming the intact precatalyst.

  • Heating & Monitoring: Heat the reaction to 80 °C.

    • Self-Validation Check: After 30 minutes, the mixture should darken to a deep red/brown, indicating the formation of the active Pd(0) species and ongoing catalytic turnover. If the solution turns jet black with a metallic mirror on the flask walls, the catalyst has precipitated as inactive Pd-black (indicating oxygen ingress or ligand degradation).

  • Reaction Completion: Stir for 4 hours. Monitor by LC-MS.

    • Self-Validation Check: The starting material peak (m/z 214/216) should completely disappear, replaced by the boronate ester product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure boronate ester.

References

  • Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure. ACS Organic Process Research & Development. 1

  • Advances in Base-Metal Catalysis: Development of a Screening Platform for Nickel-Catalyzed Borylations of Aryl (Pseudo)halides with B2(OH)4. Organometallics. 2

  • A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Chemical Science.

Sources

Optimization

best purification techniques for 4-bromo-6-fluoro-1-benzofuran mixtures

Welcome to the Technical Support Center for halogenated benzofuran purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated benzofuran purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-bromo-6-fluoro-1-benzofuran from complex reaction mixtures.

Halogenated benzofurans are critical building blocks in medicinal chemistry and agrochemical development. However, their synthesis—often via transition-metal-mediated cyclization of 2-alkynylphenols—frequently yields closely related regioisomers, over-halogenated byproducts, and unreacted phenolic precursors. Because these impurities share nearly identical molecular weights and lipophilicities, standard purification templates often fail.

Below is an in-depth, causality-driven troubleshooting guide and methodology center to ensure high-purity isolation of your target compound.

I. Core Purification Methodologies

To achieve >98% purity, a self-validating, orthogonal approach is required. We exploit different physicochemical properties at each step: acid-base chemistry for precursors, lipophilicity for bulk impurities, and π−π /dipole interactions for regioisomers.

Protocol A: Bulk Isolation via Neutralized Flash Chromatography

Causality: Halogenated benzofurans are highly non-polar but can be sensitive to the acidic silanol groups present on standard silica gel, which can cause peak tailing or compound degradation[1]. Pre-neutralizing the stationary phase prevents acid-catalyzed decomposition.

  • Stationary Phase Preparation: Slurry-pack a column with 230–400 mesh silica gel using hexanes containing 1% Triethylamine (TEA). Flush with 3 column volumes (CV) of pure hexanes to remove excess TEA while leaving silanol groups neutralized.

  • Sample Loading: Dissolve the crude 4-bromo-6-fluoro-1-benzofuran mixture in a minimum volume of dichloromethane (DCM) or toluene. Dry load onto Celite if the crude is a viscous oil.

  • Elution: Run a shallow step-gradient. Start at 100% Hexanes for 3 CVs to elute highly non-polar alkyne starting materials. Gradually increase to 98:2 Hexanes/Ethyl Acetate.

  • Validation Check: Spot fractions on TLC (silica gel, 95:5 Hexanes/EtOAc). The target compound typically exhibits an Rf​ of ~0.6 and is highly UV-active at 254 nm.

  • Concentration: Pool UV-active fractions and concentrate under reduced pressure at <35°C (halogenated benzofurans can be volatile).

Protocol B: Regioisomer Resolution via Preparative HPLC

Causality: Normal-phase chromatography often fails to separate the 4-bromo-6-fluoro isomer from the 6-bromo-4-fluoro isomer due to identical mass and similar overall polarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides the necessary theoretical plates for orthogonal separation[2]. Using a Pentafluorophenyl (PFP) stationary phase introduces specific π−π and fluorine-fluorine dipole interactions that easily differentiate positional isomers.

  • Column Selection: Preparative PFP column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient Design:

    • 0-5 min: 40% B (Isocratic hold to focus the band)

    • 5-25 min: 40% to 75% B (Shallow gradient to maximize resolution of isomers)

    • 25-30 min: 100% B (Column wash)

  • Validation Check: Monitor via LC-MS. Look for the distinct bromine isotope pattern (1:1 doublet at m/z 214 and 216 for [M+H]+ ). The 4-bromo-6-fluoro isomer and its regioisomers will elute as distinct peaks.

II. Experimental Workflow Visualization

G Start Crude 4-Bromo-6-fluoro- 1-benzofuran Mixture Workup Aqueous Basic Workup (0.1M NaOH Wash) Removes Phenols Start->Workup Flash Neutralized Flash Chromatography (Hexane/EtOAc) Workup->Flash QC1 LC-MS / TLC Check Validate Mass (m/z 214/216) Flash->QC1 Decision Regioisomers Co-eluting? QC1->Decision Prep Prep-HPLC (PFP Column) Resolves Isomers via Fluorine Interactions Decision->Prep Yes (Multiple Peaks) Pure Pure Target Compound (>98% Purity) Decision->Pure No (Single Peak) Prep->Pure

Workflow for the isolation and purification of 4-bromo-6-fluoro-1-benzofuran.

III. Troubleshooting & FAQs

Q: My LC-MS shows a single mass peak at m/z 214/216, but my 1 H-NMR shows a complex mixture in the aromatic region. What happened? A: You are observing co-eluting regioisomers. Because bromine has two stable isotopes ( 79 Br and 81 Br), any mono-brominated benzofuran will show a 1:1 doublet at 214/216 Da. If your synthesis pathway allowed for cyclization at multiple positions (e.g., from a meta-substituted phenol), you have generated structural isomers. Standard C18 columns often fail to resolve these. Solution: Switch your HPLC stationary phase to a PFP (Pentafluorophenyl) or Biphenyl column to exploit shape selectivity and polarizability differences.

Q: I am losing a significant amount of my compound on the silica column. The mass balance doesn't add up. A: Halogenated benzofurans can undergo acid-catalyzed degradation or irreversible adsorption on highly active, acidic silanol sites[1]. Solution: Pre-treat your silica with 1% triethylamine (TEA) or switch to neutral alumina. Additionally, ensure your compound is not evaporating during concentration; 4-bromo-6-fluoro-1-benzofuran has appreciable vapor pressure, so rotary evaporation should be kept strictly below 35°C and high vacuum should be applied with caution.

Q: How can I efficiently remove unreacted phenolic starting materials before chromatography? A: Do not waste chromatographic bandwidth on ionizable impurities. Solution: Perform a rigorous aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 0.1 M NaOH. The unreacted phenols will deprotonate and partition into the aqueous layer, leaving the neutral benzofuran in the organic phase[3].

Q: I see an impurity with an m/z of 292/294/296. What is this? A: This is a dibrominated benzofuran byproduct (addition of ~79 Da to the target mass, with a 1:2:1 isotope pattern characteristic of two bromine atoms). Over-halogenation is a common side reaction. Solution: This impurity is significantly more lipophilic than the target compound. It will elute earlier in normal-phase chromatography (higher Rf​ ) and later in reverse-phase HPLC. Adjust your gradient to be shallower to ensure baseline separation.

IV. Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4-bromo-6-fluoro-1-benzofuran and its common synthetic impurities to aid in rapid identification and method transfer.

Compound / Impurity ProfileTarget Mass ( [M+H]+ )Isotope PatternNormal Phase ( Rf​ )*Reverse Phase ( Rt​ / min)**Recommended Separation Tactic
4-bromo-6-fluoro-1-benzofuran 214.9 / 216.91:1 Doublet0.6014.5Target Compound
Regioisomers (e.g., 6-Br-4-F)214.9 / 216.91:1 Doublet0.6015.2PFP Prep-HPLC
Dibrominated Byproduct 292.8 / 294.8 / 296.81:2:1 Triplet0.7518.8Flash Chromatography
De-brominated Byproduct 137.0Singlet0.458.5Flash Chromatography
Phenolic Precursors VariableVariable0.10 - 0.305.0 - 7.0Aqueous Basic Extraction

*Conditions: Silica gel, 95:5 Hexanes/Ethyl Acetate. **Conditions: PFP Column, 40-75% Acetonitrile/Water gradient over 20 mins.

V. References

Sources

Troubleshooting

optimizing microwave-assisted synthesis of 4-bromo-6-fluoro-1-benzofuran

Welcome to the Technical Support & Troubleshooting Center for the synthesis of halogenated benzofuran scaffolds. This guide is specifically tailored for researchers and drug development professionals optimizing the Micro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of halogenated benzofuran scaffolds. This guide is specifically tailored for researchers and drug development professionals optimizing the Microwave-Assisted Organic Synthesis (MAOS) of 4-bromo-6-fluoro-1-benzofuran (CAS: 325487-80-7).

Due to the specific electronic effects of the 4-bromo and 6-fluoro substituents, conventional heating often results in prolonged reaction times, incomplete cyclization, and unwanted debromination. This portal outlines a highly optimized, self-validating microwave-assisted Rap-Stoermer condensation and decarboxylation workflow, addressing the exact mechanistic challenges you will face at the bench.

I. Mechanistic Workflow & Pathway Visualization

The synthesis of 4-bromo-6-fluoro-1-benzofuran is best achieved via a three-stage process: (1) MAOS Rap-Stoermer condensation of 3-bromo-5-fluoro-2-hydroxybenzaldehyde with ethyl bromoacetate, (2) Saponification, and (3) MAOS Decarboxylation.

G N1 3-Bromo-5-fluoro-2-hydroxybenzaldehyde + Ethyl bromoacetate N2 O-Alkylation Intermediate N1->N2 K2CO3, TBAB, MW (80°C) N3 Intramolecular Aldol-type Cyclization & Dehydration N2->N3 Base Catalysis N4 Ethyl 4-bromo-6-fluorobenzofuran-2-carboxylate N3->N4 -H2O (MW 120°C) N5 Saponification (NaOH/EtOH) N4->N5 Hydrolysis N6 4-Bromo-6-fluorobenzofuran-2-carboxylic acid N5->N6 Acidification (HCl) N7 MW-Assisted Decarboxylation (Cu powder, Quinoline, 200°C) N6->N7 Thermal/MW Cleavage N8 4-Bromo-6-fluoro-1-benzofuran (Target Molecule) N7->N8 -CO2

Microwave-assisted Rap-Stoermer synthetic pathway for 4-bromo-6-fluoro-1-benzofuran.

II. Standard Operating Procedure (SOP)

To ensure self-validation, each step contains specific analytical checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: MAOS Rap-Stoermer Condensation [1]

  • In a 30 mL microwave-safe quartz vessel, combine 3-bromo-5-fluoro-2-hydroxybenzaldehyde (1.0 eq), ethyl bromoacetate (1.2 eq), finely milled anhydrous K2​CO3​ (2.5 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Add 5 mL of anhydrous DMF (or run under solvent-free conditions if utilizing a dedicated solid-phase microwave reactor).

  • Irradiate at 120°C for 10 minutes (Dynamic power mode, max 300W).

  • Validation Checkpoint: Analyze an aliquot via 1 H-NMR. The disappearance of the aldehyde proton signal (~10.2 ppm) and the emergence of the furan C3-H singlet (~7.6 ppm) confirms complete cyclization.

Step 2: Saponification

  • Dissolve the resulting ester in a 1:1 mixture of EtOH and 2M NaOH. Reflux conventionally for 2 hours or irradiate at 80°C for 5 minutes.

  • Acidify with 2M HCl to pH 2 to precipitate 4-bromo-6-fluorobenzofuran-2-carboxylic acid. Filter and dry thoroughly.

Step 3: MAOS Decarboxylation [2]

  • In a microwave vial, suspend the carboxylic acid (1.0 eq) in anhydrous, degassed quinoline (3 mL/mmol). Add activated copper powder (0.2 eq).

  • Irradiate at 200°C for exactly 4 minutes.

  • Validation Checkpoint: Monitor via GC-MS. The molecular ion peak must shift from m/z 258 (acid) to m/z 214 (target product).

III. Quantitative Optimization Data

The integration of microwave irradiation and phase-transfer catalysis (PTC) drastically alters the thermodynamic profile of the cyclization step. The table below summarizes the causality behind our recommended parameters:

MethodBase / CatalystSolventTemp (°C)TimeYield (%)Mechanistic Observation
Conventional K2​CO3​ DMF8012 h45%Stalls at acyclic O-alkylated intermediate.
Microwave K2​CO3​ DMF8020 min62%Incomplete dehydration/ring closure.
Microwave K2​CO3​
  • TBAB
DMF12010 min88%TBAB increases nucleophilicity; full cyclization.
Microwave K2​CO3​
  • TBAB
  • Solvent-free1205 min91%Optimal thermal gradients; eliminates DMF hydrolysis.

    IV. Troubleshooting Guide

    Issue 1: The reaction stalls at the O-alkylation intermediate, and the benzofuran ring fails to close.

    • Causality: The intramolecular Aldol-type condensation requires a higher activation energy than the initial SN​2 O-alkylation. The electron-withdrawing 6-fluoro and 4-bromo groups decrease the nucleophilicity of the arene ring, making ring closure thermodynamically demanding.

    • Solution: Increase the microwave irradiation temperature from 80°C to 120°C. Ensure you are using TBAB (tetrabutylammonium bromide) [1]. The phase-transfer catalyst disrupts the tight ion pairing between the potassium cation and the phenoxide/enolate, significantly increasing the effective basicity required to drive the dehydration step.

    Issue 2: Significant debromination (loss of the 4-bromo substituent) occurs during the final decarboxylation step.

    • Causality: The C-Br bond at the 4-position is highly activated by the adjacent fluorinated aromatic system. Prolonged exposure to copper catalysts at 200°C under microwave irradiation triggers a homolytic cleavage or oxidative addition, leading to hydrodebromination.

    • Solution: Strict time control is mandatory. Limit the microwave hold time to < 5 minutes . Furthermore, ensure your quinoline is strictly degassed (sparged with Argon); the presence of dissolved oxygen exacerbates radical-mediated debromination. If the issue persists, switch to a milder silver-catalyzed decarboxylation protocol ( Ag2​CO3​ , DMSO, 120°C) [3].

    Issue 3: Low yields and product degradation during solvent-free MAOS.

    • Causality: Solvent-free microwave reactions rely on the dielectric heating of the solid reagents. K2​CO3​ can create localized "hot spots" (thermal gradients exceeding 200°C) [1], causing the starting salicylaldehyde to char.

    • Solution: Disperse the reagents evenly by grinding them with a microwave-transparent bulking agent, such as neutral alumina or silica gel, before irradiation. This ensures uniform heat distribution and prevents localized thermal runaway.

    V. Frequently Asked Questions (FAQs)

    Q: Can I use dimethyl sulfoxide (DMSO) instead of DMF for the Rap-Stoermer condensation? A: While DMSO has a higher dielectric constant and couples excellently with microwaves, it is not recommended for this specific halogenated substrate. At elevated microwave temperatures (>120°C), DMSO can act as an oxidant or participate in unwanted side reactions with the bromoacetate. DMF or solvent-free PTC conditions are far superior for maintaining the integrity of the 4-bromo substituent [2].

    Q: How do I separate the final 4-bromo-6-fluoro-1-benzofuran from the quinoline after decarboxylation? A: Dilute the reaction mixture with diethyl ether and wash sequentially with 1M HCl (to protonate and remove the quinoline into the aqueous layer), followed by saturated NaHCO3​ and brine. The target benzofuran will remain in the organic layer.

    Q: Is it possible to synthesize this molecule via a Sonogashira coupling route instead? A: Yes. You can perform a tandem microwave-assisted Sonogashira coupling of 2-iodo-3-bromo-5-fluorophenol with trimethylsilylacetylene, followed by cyclization [2]. However, synthesizing the highly specific tri-halogenated phenol precursor (I, Br, F on specific carbons) is synthetically much more difficult and lower yielding than sourcing the commercially available substituted salicylaldehyde used in the Rap-Stoermer route.

    VI. References

    • Microwave-Assisted Preparation of Benzo[b]furans under Solventless Phase-Transfer Catalytic Conditions Source: ResearchGate / Synthetic Communications URL:[Link] [1]

    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL:[Link] [2]

    • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules (NIH) URL:[Link] [3]

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 4-Bromo-6-fluoro-1-benzofuran vs. 5-Bromo-6-fluoro-1-benzofuran

    Executive Summary In medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure frequently utilized in the design of serotonergic agents, kinase inhibitors, and advanced fluorophores [1]....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure frequently utilized in the design of serotonergic agents, kinase inhibitors, and advanced fluorophores [1]. When functionalizing this core, the choice of halogenated building blocks dictates the efficiency of downstream synthetic pathways. This guide provides an objective, mechanistic comparison of two critical isomers: 4-bromo-6-fluoro-1-benzofuran (CAS 325487-80-7) [2] and 5-bromo-6-fluoro-1-benzofuran (CAS 1427417-54-6) [3]. By analyzing their distinct electronic and steric environments, this guide empowers researchers to optimize cross-coupling and metalation workflows.

    Structural & Electronic Profiling: The Causality of Reactivity

    The reactivity of aryl halides in transition-metal catalysis and organometallic chemistry is governed by the electron density at the carbon-halogen bond and the steric environment surrounding it. The positional isomerism of the bromine atom relative to the highly electronegative fluorine atom at C6 creates two vastly different reactive profiles.

    The 5-Bromo-6-fluoro Isomer (Ortho-Relationship)

    In 5-bromo-6-fluoro-1-benzofuran, the bromine atom is positioned ortho to the fluorine. Fluorine exerts a powerful inductive electron-withdrawing effect ( −I ), which significantly depletes electron density at the adjacent C5 position. This highly polarized C5–Br bond lowers the activation energy required for oxidative addition by low-valent metals (e.g., Pd(0) or Ni(0)). Furthermore, because fluorine has a small Van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), the C5 position remains sterically unhindered, allowing for rapid complexation with bulky catalytic species.

    The 4-Bromo-6-fluoro Isomer (Meta-Relationship & Peri-Sterics)

    Conversely, in 4-bromo-6-fluoro-1-benzofuran, the bromine is meta to the fluorine. The −I effect of fluorine is distance-dependent and is substantially weaker at the C4 position. More critically, the C4 position is subject to peri-steric hindrance . The C4-bromine is spatially adjacent to the C3 position of the furan ring. This structural bottleneck impedes the approach of bulky phosphine ligands during cross-coupling, often necessitating highly active, specialized catalysts (e.g., Buchwald precatalysts) or elevated thermal conditions to drive the reaction to completion.

    StructuralReactivity cluster_4Br 4-Bromo-6-fluoro Isomer cluster_5Br 5-Bromo-6-fluoro Isomer Core1 Benzofuran Core Br4 C4-Bromine Core1->Br4 Meta to F F6_1 C6-Fluorine Core1->F6_1 Steric Peri-Steric Clash Br4->Steric Hindered by C3 F6_1->Br4 Weak -I Effect Core2 Benzofuran Core Br5 C5-Bromine Core2->Br5 Ortho to F F6_2 C6-Fluorine Core2->F6_2 F6_2->Br5 Strong -I Effect (Activates C-Br)

    Structural and electronic relationships dictating reactivity in bromofluorobenzofurans.

    Quantitative & Qualitative Reactivity Matrix

    To facilitate objective decision-making, the following table summarizes the comparative performance of both building blocks across standard synthetic transformations.

    Parameter4-Bromo-6-fluoro-1-benzofuran5-Bromo-6-fluoro-1-benzofuranMechanistic Driver
    Oxidative Addition Rate (Pd/Ni) Moderate / SlowFastOrtho-F inductive pull activates the C5-Br bond.
    Steric Environment Highly HinderedUnhinderedC4 suffers from peri-interactions with the C3-H of the furan ring.
    Lithiation Stability (-78 °C) ModerateExceptionally HighThe resulting 5-lithio species is stabilized by the adjacent ortho-fluorine.
    Optimal Cross-Coupling Ligands XPhos, SPhos, dtbpf (Sterically accommodating)dppf, PPh3, RuPhos (Standard/Broad scope)Bulky, electron-rich ligands are required to overcome C4 steric barriers.
    SNAr Susceptibility (at C6) NegligibleVery LowNeither isomer sufficiently activates the C6-F for mild nucleophilic displacement.

    Experimental Workflows & Self-Validating Protocols

    The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can confirm mechanistic success at each step.

    Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

    This protocol highlights the necessary condition adjustments when coupling sterically hindered vs. electronically activated isomers [4].

    Materials:

    • Aryl Halide (1.0 equiv, 0.5 mmol)

    • Phenylboronic acid (1.2 equiv, 0.6 mmol)

    • Base: K2CO3 (2.0 equiv, 1.0 mmol)

    • Solvent: 1,4-Dioxane/H2O (4:1, 5 mL)

    Step-by-Step Methodology:

    • Catalyst Selection (Causality Step):

      • For 5-Bromo-6-fluoro: Add Pd(dppf)Cl₂ (5 mol%). The unhindered, electronically activated C5-Br readily undergoes oxidative addition with standard bidentate ligands.

      • For 4-Bromo-6-fluoro: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). The bulky, electron-rich dialkylbiaryl phosphine is required to force oxidative addition at the sterically crowded peri-position.

    • Degassing: Sparge the mixture with N₂ for 10 minutes. Self-Validation: Oxygen presence will lead to homocoupling of the boronic acid, visible as a distinct biphenyl peak on LC-MS.

    • Thermal Activation:

      • Heat the 5-bromo reaction to 80 °C for 4 hours.

      • Heat the 4-bromo reaction to 100 °C for 12 hours.

    • In-Process Control (LC-MS): Sample at 4 hours. For the 4-bromo isomer, look for unreacted starting material. If present, do not add more catalyst; instead, verify base solubility and increase temperature, as the rate-limiting step is the steric clash during transmetalation/reductive elimination.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    Protocol B: Halogen-Metal Exchange (Lithiation)

    Lithiation demonstrates the profound stabilizing effect of the ortho-fluorine in the 5-bromo isomer.

    Step-by-Step Methodology:

    • Preparation: Dissolve the bromofluorobenzofuran (1.0 equiv) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

    • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Self-Validation: Ensure internal temperature probes read -75 °C. Higher temperatures will cause the 4-lithio intermediate to undergo undesired ring-opening or protonation.

    • Lithiation (Causality Step): Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

      • 5-Bromo isomer: Forms a highly stable 5-lithio-6-fluoro intermediate driven by ortho-F stabilization.

      • 4-Bromo isomer: Forms a moderately stable 4-lithio intermediate.

    • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) to form the corresponding aldehyde. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

    • Quenching: Quench with saturated aqueous NH₄Cl. Self-Validation: TLC analysis (Hexanes/EtOAc 9:1) should show complete consumption of the starting material. A large non-polar spot indicates premature protonation (debromination) due to moisture or intermediate instability.

    LithiationWorkflow Start Bromofluorobenzofuran (Starting Material) Step1 Halogen-Metal Exchange (n-BuLi, THF, -78°C) Start->Step1 Int_4 4-Lithio Intermediate (Moderate Stability) Step1->Int_4 4-Br Isomer Int_5 5-Lithio Intermediate (High Stability via Ortho-F) Step1->Int_5 5-Br Isomer Step2 Electrophilic Trapping (e.g., DMF or CO2) Int_4->Step2 Prone to side reactions if T > -60°C Int_5->Step2 Clean conversion Product Functionalized Target Step2->Product

    Halogen-metal exchange workflow highlighting intermediate stability differences.

    Application Guide: Which Isomer to Choose?

    • Choose 5-Bromo-6-fluoro-1-benzofuran when constructing linear, extended pharmacophores where high synthetic yield, mild coupling conditions, and rapid analog generation are prioritized. Its predictable reactivity makes it ideal for high-throughput library synthesis.

    • Choose 4-Bromo-6-fluoro-1-benzofuran when exploring unique spatial vectors in structure-activity relationship (SAR) studies. While synthetically more demanding due to peri-sterics, functionalization at the C4 position forces substituents into a distinct three-dimensional orientation relative to the furan oxygen, often unlocking novel binding modes in tight enzymatic pockets.

    References

    • European Patent Office. (2002). Serotonergic benzofurans (Patent No. EP1204659B1). Google Patents.
    • ChemScene. (n.d.). 4-Bromo-6-fluorobenzofuran (CAS 325487-80-7) Product Information.
    • NextSDS. (n.d.). 5-bromo-6-fluoro-1-benzofuran (CAS 1427417-54-6) Chemical Substance Information.
    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

    Comparative

    A Senior Application Scientist's Guide to GC-MS Fragmentation Patterns of Fluorinated Benzofurans

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Fluorinated Benzofurans Fluorinated benzofurans represent a burgeoning class of heterocyclic compounds with signif...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Analytical Challenge of Fluorinated Benzofurans

    Fluorinated benzofurans represent a burgeoning class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of these compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for this purpose. However, the differentiation of positional isomers of fluorinated benzofurans can be a formidable analytical challenge, as they often exhibit similar chromatographic behavior and mass spectra.

    This guide provides an in-depth comparison of the expected GC-MS fragmentation patterns of fluorinated benzofurans. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the fragmentation processes. By understanding the "why" behind the formation of characteristic ions, researchers can more confidently identify and differentiate isomers, even in the absence of certified reference standards for every conceivable analogue.

    The Foundation: Electron Ionization Fragmentation of the Benzofuran Core

    To appreciate the influence of fluorine substitution, one must first grasp the fundamental fragmentation pathways of the parent benzofuran molecule under electron ionization. Upon impact with a high-energy electron (typically 70 eV), the benzofuran molecule loses an electron to form a molecular ion (M•+), which is often the base peak in the spectrum due to the stability of the aromatic system.[1]

    The primary fragmentation of the benzofuran molecular ion (m/z 118) is characterized by the sequential loss of neutral molecules, a common feature in the mass spectrometry of aromatic heterocyclic compounds.

    The most prominent fragmentation pathway involves the loss of a molecule of carbon monoxide (CO), a stable neutral species. This results in the formation of a radical cation at m/z 90. This is often followed by the loss of a hydrogen atom to yield a stable cation at m/z 89.[2]

    A secondary, less intense fragmentation pathway involves the expulsion of a formyl radical (•CHO) from the molecular ion, leading to a fragment ion at m/z 89.

    The Influence of Fluorine: A Comparative Analysis of Fragmentation Pathways

    The introduction of one or more fluorine atoms onto the benzofuran scaffold introduces new and often diagnostic fragmentation pathways. The position of the fluorine atom is critical in directing these fragmentations due to its high electronegativity and potential for electronic and steric interactions.

    Key Fragmentation Pathways for Monofluorinated Benzofurans

    For a generic monofluorobenzofuran (C₈H₅FO, MW = 136), the following fragmentation patterns can be anticipated, with the relative intensities of the resulting ions being dependent on the fluorine's position.

    • Loss of Carbon Monoxide (CO): Similar to the parent molecule, the loss of CO from the molecular ion (m/z 136) is an expected and often significant fragmentation, leading to an ion at m/z 108.

    • Loss of a Formyl Radical (•CHO): The expulsion of a formyl radical will result in a fragment ion at m/z 107.

    • Loss of a Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated aromatic compounds is the elimination of a neutral HF molecule. This is particularly favored when a hydrogen atom is situated ortho to the fluorine atom. This "ortho effect" involves an intramolecular hydrogen transfer to the fluorine atom via a six-membered transition state, leading to a stable benzyne-type radical cation.[3][4] For a monofluorobenzofuran, this would result in an ion at m/z 116. The intensity of this peak can be a strong indicator of a fluorine atom at the 4 or 7-position, adjacent to a hydrogen on the benzene ring.

    • Loss of a Fluoroformyl Radical (•CFO): The presence of fluorine can also lead to the loss of a fluoroformyl radical, resulting in a fragment ion at m/z 89.

    The following diagram illustrates the predicted primary fragmentation pathways for a generic monofluorobenzofuran.

    M Monofluorobenzofuran M•+ m/z 136 F1 [M - CO]•+ m/z 108 M->F1 - CO F2 [M - CHO]•+ m/z 107 M->F2 - •CHO F3 [M - HF]•+ m/z 116 (ortho effect) M->F3 - HF F4 [M - CFO]•+ m/z 89 M->F4 - •CFO

    Caption: Predicted primary fragmentation pathways for a monofluorobenzofuran radical cation.

    Comparative Fragmentation Data

    The following table summarizes the key expected fragment ions for monofluorobenzofuran isomers. The relative abundance of these ions will be the primary tool for differentiating isomers.

    Fragmentation ProcessLost Neutral/RadicalResulting Ion (m/z)Likely Favored by Fluorine Position(s)
    Carbon Monoxide LossCO108All positions, but may be influenced by fluorine's electronic effects.
    Formyl Radical Loss•CHO107All positions.
    Hydrogen Fluoride LossHF1164 and 7-positions due to the ortho effect.
    Fluoroformyl Radical Loss•CFO89All positions, potentially more significant for fluorine on the benzene ring.

    Experimental Protocol: A Self-Validating GC-MS Methodology

    A robust and reproducible GC-MS method is crucial for the reliable analysis of fluorinated benzofuran isomers. The following protocol is adapted from established EPA methods for halogenated persistent organic pollutants and provides a solid starting point for method development.[5][6][7]

    Sample Preparation
    • Standard Preparation: Prepare individual stock solutions of each available isomer in a high-purity solvent such as ethyl acetate or dichloromethane. Create a mixed standard solution containing all isomers at a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

    • Sample Extraction (if applicable): For matrix samples, utilize a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction. Ensure the chosen method provides good recovery for the target analytes.

    GC-MS Instrumentation and Parameters
    • Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.

    • Mass Spectrometer: An Agilent 7010A Triple Quadrupole MS or equivalent, operated in Electron Ionization (EI) mode.

    • GC Column: A low-bleed capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for its excellent resolving power for aromatic compounds.

    • Injector:

      • Temperature: 280 °C

      • Mode: Splitless (for trace analysis) or Split (10:1 or higher for more concentrated samples)

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp 1: 15 °C/min to 180 °C

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

      • Rationale: This program provides good initial separation of volatile impurities and then a steady ramp to elute the benzofuran isomers with good peak shape.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Electron Energy: 70 eV

      • Mass Scan Range: m/z 40-400

      • Rationale: Standard EI conditions ensure fragmentation is consistent and comparable to library spectra. The mass range covers the expected molecular ions and fragment ions.

    The following diagram outlines the general workflow for the GC-MS analysis of fluorinated benzofurans.

    cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Prepare Standards Prep2 Extract Sample (if needed) Prep1->Prep2 GC_Inject Inject Sample Prep2->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Fragment Fragmentation MS_Ionize->MS_Fragment MS_Detect Mass Analysis & Detection MS_Fragment->MS_Detect Data1 Identify Peaks by Retention Time MS_Detect->Data1 Data2 Compare Mass Spectra Data1->Data2 Data3 Isomer Differentiation Data2->Data3

    Caption: General workflow for the GC-MS analysis of fluorinated benzofurans.

    Conclusion: A Mechanistic Approach to Isomer Differentiation

    The successful identification and differentiation of fluorinated benzofuran isomers by GC-MS hinges on a dual approach: high-resolution chromatographic separation and a nuanced interpretation of the resulting mass spectra. While retention time provides the initial evidence for isomer separation, it is the careful comparison of fragmentation patterns, guided by a mechanistic understanding of the underlying ion chemistry, that provides definitive structural confirmation. By recognizing the characteristic losses of CO, •CHO, HF, and •CFO, and by paying close attention to the relative abundances of the resulting ions, researchers can confidently navigate the analytical complexities presented by these important molecules. This guide serves as a foundational framework for developing robust analytical methods and for interpreting the rich structural information contained within the mass spectra of fluorinated benzofurans.

    References

    • PubChem. 4-Fluorobenzofuran. National Center for Biotechnology Information. [Link]

    • PubChem. 5-Fluorobenzofuran. National Center for Biotechnology Information. [Link]

    • PubChem. 7-Fluorobenzofuran. National Center for Biotechnology Information. [Link]

    • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

    • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94. [Link]

    • Spilker, R., & Grützmacher, H. F. (1989). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Organic Mass Spectrometry, 24(1), 1-10. [Link]

    • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

    • U.S. Environmental Protection Agency. (1996). Method 18 - Measurement of Gaseous Organic Compound Emissions by Gas Chromatography. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. [Link]

    • ResearchGate. (n.d.). Some newer aspects of mass spectrometric ortho effects. [Link]

    • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

    • Agilent Technologies. (2016). GC-MS/MS Analysis of Persistent Organic Pollutants in Small Volumes of Human Plasma. [Link]

    • Chromedia. (n.d.). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. [Link]

    Sources

    Validation

    A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-bromo-6-fluoro-1-benzofuran

    For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-bromo-6-fluoro-1-benzofuran, a key intermediate in many pharmaceutical syntheses. We will not only detail a robust analytical procedure but also compare it with alternative methodologies, grounding our choices in established scientific principles and regulatory expectations.

    The Criticality of Purity in Pharmaceutical Intermediates

    4-bromo-6-fluoro-1-benzofuran serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a validated, sensitive, and specific analytical method is not merely a quality control check but a fundamental component of the drug development process, mandated by regulatory bodies such as the FDA and EMA. The principles for such validation are comprehensively outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2).[1][2][3][4][5][6]

    HPLC Method Development: A Rational Approach

    The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. While specific experimental data for 4-bromo-6-fluoro-1-benzofuran is not extensively published, we can infer its properties based on its structure—a halogenated aromatic heterocyclic compound. It is expected to be a relatively non-polar, water-insoluble molecule with a distinct UV chromophore, making reversed-phase HPLC with UV detection an ideal analytical choice.[7][8]

    Experimental Workflow for Method Development

    MethodDevelopment cluster_0 Analyte Characterization cluster_1 Initial Method Screening cluster_2 Optimization cluster_3 Final Method A Assess Physicochemical Properties (Solubility, UV Spectrum) B Select Column (e.g., C18, C8, Phenyl) A->B C Select Mobile Phase (Acetonitrile/Water, Methanol/Water) B->C D Select Detection Wavelength (UV Scan) C->D E Optimize Gradient Profile D->E F Adjust Flow Rate E->F G Fine-tune Mobile Phase Composition F->G H Finalized HPLC Method G->H

    Caption: Workflow for HPLC Method Development.

    Comparison of HPLC Columns and Mobile Phases

    The goal of this phase is to achieve optimal separation of the main peak from any potential impurities. A reversed-phase C18 column is a common starting point for non-polar to moderately polar compounds due to its hydrophobic stationary phase.[7]

    Column TypeMobile Phase SystemRationale & Expected Outcome
    C18 (e.g., 250 mm x 4.6 mm, 5 µm) Acetonitrile/WaterRationale: Acetonitrile often provides better peak shape and lower backpressure compared to methanol. The high hydrophobicity of the C18 stationary phase will effectively retain the non-polar 4-bromo-6-fluoro-1-benzofuran. Expected Outcome: Good retention of the analyte and separation from polar impurities.
    Phenyl (e.g., 250 mm x 4.6 mm, 5 µm) Methanol/WaterRationale: The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. Methanol is a suitable organic modifier. Expected Outcome: Potentially improved resolution of aromatic impurities that are structurally similar to the main analyte.

    Proposed Starting HPLC Method:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (based on the typical absorbance of benzofuran derivatives)[1][3]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

    Comprehensive HPLC Method Validation

    Once the method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible. The validation parameters are based on the ICH Q2(R1) guideline.[1][9]

    Experimental Protocol for Method Validation
    • Specificity:

      • Analyze a blank (mobile phase), a placebo (if applicable), and the 4-bromo-6-fluoro-1-benzofuran sample.

      • Forced degradation studies: Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.

      • Acceptance Criteria: The main peak should be free from interference from any other components, and the method should be able to resolve the main peak from all degradation products.

    • Linearity:

      • Prepare a series of at least five concentrations of 4-bromo-6-fluoro-1-benzofuran reference standard (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

      • Inject each concentration in triplicate.

      • Plot a graph of peak area versus concentration and perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

    • Range:

      • The range is established based on the linearity data.

      • Acceptance Criteria: The range should cover the expected working concentration for the purity analysis.

    • Accuracy:

      • Perform recovery studies by spiking a known amount of 4-bromo-6-fluoro-1-benzofuran reference standard into a placebo or a sample of known purity at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Analyze each sample in triplicate.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration sample on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • Detection Limit (DL) and Quantitation Limit (QL):

      • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • DL = 3.3 * (standard deviation of the intercept / slope)

      • QL = 10 * (standard deviation of the intercept / slope)

      • Acceptance Criteria: The QL should be sufficiently low to accurately quantify any potential impurities.

    • Robustness:

      • Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

      • Analyze the sample under each varied condition.

      • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the minor variations.

    Logical Flow of Method Validation

    ValidationFlow Specificity Specificity (Peak Purity & Resolution) Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery 98-102%) Range->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision DL_QL Detection & Quantitation Limits Precision->DL_QL Robustness Robustness DL_QL->Robustness Validated Validated Method Robustness->Validated

    Caption: Logical Relationship of Validation Parameters.

    Comparative Analysis: HPLC vs. Gas Chromatography (GC)

    While HPLC is the preferred method for many non-volatile pharmaceutical compounds, Gas Chromatography (GC) can be a viable alternative for volatile and thermally stable molecules.

    FeatureHPLC with UV DetectionGas Chromatography (GC) with FID/MS
    Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
    Applicability to 4-bromo-6-fluoro-1-benzofuran Highly suitable due to its expected non-volatility and UV absorbance.Potentially suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be required.[10]
    Advantages - Wide applicability to a range of compounds. - Non-destructive. - Room temperature operation.- High resolution for volatile compounds. - Sensitive detectors (e.g., ECD for halogenated compounds).[11]
    Disadvantages - Lower resolution for some volatile compounds. - Higher solvent consumption.- Limited to volatile and thermally stable compounds. - High temperatures can cause degradation of labile compounds.
    Typical Impurity Profile Detection Excellent for detecting less volatile, polar, and polymeric impurities.Excellent for detecting volatile impurities and residual solvents.

    Summary of a Validated HPLC Method (Hypothetical Data)

    The following table summarizes the expected performance characteristics of a fully validated HPLC method for the purity analysis of 4-bromo-6-fluoro-1-benzofuran.

    Validation ParameterAcceptance CriteriaHypothetical Result
    Specificity No interference at the retention time of the main peak.Pass
    Linearity (r²) ≥ 0.9990.9998
    Range Covers working concentration0.05 - 1.5 mg/mL
    Accuracy (% Recovery) 98.0 - 102.0%99.5%
    Precision (RSD %) ≤ 2.0%0.8%
    Detection Limit (DL) Reportable0.01 µg/mL
    Quantitation Limit (QL) Reportable0.03 µg/mL
    Robustness No significant impact on results.Pass

    References

    • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. PubMed. [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

    • ICH Q2 Analytical Method Validation. SlideShare. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

    • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Springer. [Link]

    • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

    • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

    • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

    • Quality Guidelines. International Council for Harmonisation. [Link]

    • Gas chromatographic system for the identification of halogenated pesticides by retention indices using n-alkanes as standards. ResearchGate. [Link]

    • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

    • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... ResearchGate. [Link]

    • The absorption spectra of the benzofuran derivatives 4a–c recorded in... ResearchGate. [Link]

    • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]

    • Gas chromatographic analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. PubMed. [Link]

    Sources

    Comparative

    Orthogonal Functionalization of 4-bromo-6-fluoro-1-benzofuran: A Comparative Guide to C-Br vs. C-F Bond Activation

    As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing polyhalogenated heterocycles during late-stage drug development. The molecule 4-bromo-6-fluoro-1-benzofuran presents...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing polyhalogenated heterocycles during late-stage drug development. The molecule 4-bromo-6-fluoro-1-benzofuran presents a classic chemoselectivity puzzle: two distinct aryl-halogen bonds on the same carbocyclic ring.

    This guide provides an objective, data-driven comparison of C-Br versus C-F bond activation. By understanding the thermodynamic causality behind these bonds, researchers can design orthogonal, self-validating workflows to functionalize both sites sequentially without cross-reactivity.

    Thermodynamic & Kinetic Causality: The "Why" Behind the Reactivity

    The divergence in reactivity between the C-Br and C-F bonds is rooted in their fundamental thermodynamic properties.

    • C-Br Bond: The carbon-bromine bond has a relatively low Bond Dissociation Energy (BDE) of approximately 285 kJ/mol[1]. This low barrier allows standard Palladium (Pd) catalysts to easily undergo oxidative addition at room to moderate temperatures.

    • C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon, boasting a BDE of approximately 485 kJ/mol[1]. Because of this extreme polarity and strength, standard Pd(0) complexes cannot insert into the C-F bond. Activation requires highly electron-rich, low-valent Nickel (Ni) catalysts paired with strong σ -donor bidentate ligands (such as dppp or NHCs) and elevated thermal energy[2],[3].

    Because the C-F bond is entirely inert to the mild conditions required for C-Br activation, 4-bromo-6-fluoro-1-benzofuran is an ideal substrate for orthogonal functionalization —where the C-Br bond is reacted first, leaving the C-F bond intact for subsequent late-stage modification[4].

    Quantitative Performance Comparison

    The following table summarizes the operational parameters and performance metrics for activating each bond in the benzofuran scaffold.

    ParameterC-Br ActivationC-F Activation
    Bond Dissociation Energy ~285 kJ/mol~485 kJ/mol
    Catalyst System Pd(0) or Pd(II) / Monodentate LigandsNi(0) / Bidentate Ligands (e.g., dppp)
    Kinetic Barrier (Ea) LowVery High
    Operating Temperature 25 °C – 60 °C80 °C – 120 °C
    Chemoselectivity Highly favored (Reacts first)Requires prior C-Br functionalization
    Typical Reaction Time 2 – 4 hours12 – 24 hours
    Mechanistic Divergence Pathway

    To visualize the orthogonal strategy, the workflow below illustrates how the catalyst dictates which bond is cleaved.

    Mechanism Substrate 4-bromo-6-fluoro- 1-benzofuran Pd_Cycle Pd(0) Insertion (Low Ea) Substrate->Pd_Cycle C-Br Act. Intermediate 6-fluoro-1-benzofuran Derivative Pd_Cycle->Intermediate Cross-Coupling Ni_Cycle Ni(0)/dppp Insertion (High Ea) Intermediate->Ni_Cycle C-F Act. Final_Product Fully Functionalized Benzofuran Ni_Cycle->Final_Product Alkylation/Arylation

    Figure 1: Orthogonal activation workflow for 4-bromo-6-fluoro-1-benzofuran.

    Experimental Workflows: A Self-Validating System

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to prove that the intended mechanism is occurring without undesired side reactions.

    Protocol A: Selective C-Br Functionalization (Suzuki-Miyaura)

    This protocol leverages the low BDE of the C-Br bond to achieve selective arylation.

    • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-6-fluoro-1-benzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

    • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) under a strict argon atmosphere.

    • Solvent: Introduce a degassed mixture of Toluene/ H2​O (4:1).

    • Execution: Stir the biphasic mixture at 60 °C for 4 hours.

    • Validation Checkpoint: Isolate an aliquot and analyze via 19F NMR. The persistence of the sharp fluorine resonance (typically around -110 to -120 ppm) confirms that the C-F bond is completely unreacted. This internal control self-validates the absolute chemoselectivity of the Pd(0) catalyst toward the C-Br bond.

    Protocol B: Late-Stage C-F Functionalization (Kumada-Type Alkylation)

    Once the C-Br bond is functionalized, the highly inert C-F bond can be activated using a specialized Nickel system[3].

    • Preparation: Inside a nitrogen-filled glovebox, charge a reaction vial with the 6-fluoro-benzofuran intermediate generated from Protocol A (1.0 equiv).

    • Catalyst & Ligand: Add Ni(COD)2​ (10 mol%) and the bidentate ligand dppp (10 mol%). Causality note: The bidentate dppp ligand is strictly required to enforce a cis-geometry on the Ni center, which accelerates the difficult reductive elimination step and suppresses unwanted β -hydride elimination[2],[3].

    • Reagent Addition: Add anhydrous dioxane, followed by the dropwise addition of an alkyl Grignard reagent (1.5 equiv).

    • Execution: Seal the vial, remove it from the glovebox, and heat at 100 °C for 16 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS and 19F NMR. The complete disappearance of the 19F signal, coupled with the emergence of the exact mass of the cross-coupled product (without hydrodefluorination side-products), validates that the Ni(0)/dppp system successfully breached the 485 kJ/mol activation barrier[2],[1].

    References
    • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | Source: MDPI Catalysts | URL
    • Title: Nickel-Catalyzed Csp2–Csp3 Bond Formation via C–F Bond Activation | Source: ACS Organic Letters | URL
    • Title: Selective arylation of atypical C-F bonds in polyfluoroarenes with aryl chlorides | Source: Nature Chemistry | URL
    • Title: 10.

    Sources

    Validation

    A Senior Application Scientist's Guide to the Cross-Coupling Efficiency of 4-bromo-6-fluoro-1-benzofuran

    For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 6-fluoro-1-benzofuran moiety, in p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 6-fluoro-1-benzofuran moiety, in particular, is a privileged structure found in numerous biologically active compounds. Its derivatization through cross-coupling reactions opens a gateway to a vast chemical space for the discovery of novel therapeutics. This guide provides an in-depth comparative analysis of the efficiency of several key palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromo-6-fluoro-1-benzofuran.

    The presence of both a bromine and a fluorine atom on the benzofuran core presents an interesting case for selective C-C and C-N bond formation. The differential reactivity of the C-Br and C-F bonds allows for orthogonal chemistry, where the more labile C-Br bond can be selectively functionalized while leaving the C-F bond intact for potential subsequent transformations. This guide will delve into the practical and mechanistic nuances of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings with this substrate, providing experimental data from analogous systems to benchmark their performance.

    Comparative Analysis of Cross-Coupling Reactions

    The choice of a cross-coupling methodology is dictated by several factors including the desired functionality to be introduced, functional group tolerance, availability of coupling partners, and overall reaction efficiency. The following table summarizes the typical conditions and expected yields for various cross-coupling reactions on substrates analogous to 4-bromo-6-fluoro-1-benzofuran. This data provides a predictive framework for selecting the most suitable method for a given synthetic goal.

    Coupling ReactionCoupling PartnerTypical Catalyst/LigandTypical Base/SolventTemp. (°C)Reported Yield (%) on Analogous Substrates
    Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃ / Dioxane/H₂O or Toluene80-11085-97[1]
    Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N / DMF100-120~85[2]
    Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DIPA / THF or TolueneRT-6080-95[3][4]
    Buchwald-Hartwig AminePd₂(dba)₃ / BINAP or XPhosNaOtBu or Cs₂CO₃ / Toluene or Dioxane80-11070-95[5][6]
    Stille OrganostannanePd(PPh₃)₄LiCl (additive) / Toluene or Dioxane90-11075-90[7][8]
    Negishi Organozinc reagentPd(PPh₃)₄ or Pd(dppf)Cl₂None / THFRT-6080-95[9][10][11]

    Mechanistic Considerations and Experimental Protocols

    A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The following sections provide detailed experimental protocols for each reaction type, accompanied by mechanistic diagrams and explanations for the choice of reagents.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid coupling partners. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

    Causality Behind Experimental Choices:

    • Catalyst: Pd(PPh₃)₄ is a robust and commercially available catalyst suitable for a wide range of aryl bromides. For more challenging substrates, catalysts with more electron-rich and bulky ligands like those based on dppf can be more effective.

    • Base: A base is required to activate the boronic acid for transmetalation. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.

    • Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic substrate and the inorganic base.

    Experimental Protocol:

    • To a flame-dried Schlenk flask, add 4-bromo-6-fluoro-1-benzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

    Suzuki_Miyaura

    Heck Reaction Catalytic Cycle
    Sonogashira Coupling

    The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.

    Causality Behind Experimental Choices:

    • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

    • Base: An amine base like triethylamine or diisopropylamine serves both as a base to deprotonate the alkyne and as a solvent.

    • Solvent: THF or toluene are common co-solvents to ensure the solubility of all reactants.

    Experimental Protocol:

    • To a Schlenk flask, add 4-bromo-6-fluoro-1-benzofuran (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and the terminal alkyne (1.2 mmol).

    • Add degassed triethylamine (2.0 mmol) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

    Catalytic Cycle:

    Sonogashira_Coupling cluster_pd Palladium Cycle cluster_2 cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Cu(I)Br Cu(I)Br Cu-Alkyne Cu-Alkyne Cu(I)Br->Cu-Alkyne Alkyne + Base Cu-Alkyne->Ar-Pd(II)-Br(L2) Cu-Alkyne->Cu(I)Br

    Sonogashira Coupling Catalytic Cycles
    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines. The choice of ligand is critical for the success of this reaction.

    Causality Behind Experimental Choices:

    • Catalyst and Ligand: A palladium precursor like Pd₂(dba)₃ is often used in combination with a bulky, electron-rich phosphine ligand such as BINAP or XPhos. These ligands promote both the oxidative addition and the reductive elimination steps.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is required to deprotonate the amine.

    • Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typically used.

    Experimental Protocol:

    • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a vial.

    • Add 4-bromo-6-fluoro-1-benzofuran (1.0 mmol) and the amine (1.2 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.

    • Cool the reaction to room temperature, dilute with ether, and filter through Celite.

    • Concentrate the filtrate and purify the product by column chromatography.

    Catalytic Cycle:

    Buchwald_Hartwig cluster_3 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Amine(L2) Ar-Pd(II)-Amine(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Amine(L2) Amine Coordination & Deprotonation Ar-Pd(II)-Amine(L2)->Pd(0)L2 Ar-Amine Ar-Amine Ar-Pd(II)-Amine(L2)->Ar-Amine Reductive Elimination

    Buchwald-Hartwig Amination Catalytic Cycle
    Stille Coupling

    The Stille coupling utilizes organostannanes as coupling partners. While effective, the toxicity of organotin compounds is a significant drawback.

    Causality Behind Experimental Choices:

    • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for Stille couplings.

    • Additive: The addition of a salt like LiCl can accelerate the transmetalation step.

    • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are preferred.

    Experimental Protocol:

    • To a flame-dried flask, add 4-bromo-6-fluoro-1-benzofuran (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (10 mL) and LiCl (3.0 mmol).

    • Heat the mixture to 100 °C under an inert atmosphere for 12-24 hours.

    • After cooling, dilute with diethyl ether and filter through a plug of silica gel.

    • Concentrate the filtrate and purify by column chromatography.

    Catalytic Cycle:

    Stille_Coupling cluster_4 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

    Stille Coupling Catalytic Cycle
    Negishi Coupling

    The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.

    Causality Behind Experimental Choices:

    • Catalyst: Pd(PPh₃)₄ or catalysts with dppf ligands are effective for Negishi couplings.

    • Organozinc Reagent: The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).

    • Solvent: Anhydrous THF is the solvent of choice for the preparation and reaction of the organozinc reagent.

    Experimental Protocol:

    • Preparation of the Organozinc Reagent: To a solution of the aryl bromide (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add a solution of ZnCl₂ (1.2 mmol) in THF (2 mL). Allow the mixture to warm to room temperature.

    • Coupling Reaction: In a separate flask, dissolve 4-bromo-6-fluoro-1-benzofuran (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in anhydrous THF (5 mL).

    • Add the freshly prepared organozinc reagent to the solution of the benzofuran derivative.

    • Stir at room temperature for 12-18 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

    Catalytic Cycle:

    Negishi_Coupling cluster_5 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-ZnCl) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

    Negishi Coupling Catalytic Cycle

    Decision-Making Workflow for Method Selection

    Choosing the optimal cross-coupling reaction for a specific synthetic target requires careful consideration of several factors. The following workflow provides a logical approach to this decision-making process.

    Decision_Workflow start Define Synthetic Goal (e.g., C-C or C-N bond) bond_type Desired Bond Type? start->bond_type cc_coupling C-C Bond Formation bond_type->cc_coupling C-C cn_coupling C-N Bond Formation bond_type->cn_coupling C-N partner_availability Coupling Partner Availability & Stability? cc_coupling->partner_availability buchwald Buchwald-Hartwig cn_coupling->buchwald boronic_acid Boronic Acid Available? partner_availability->boronic_acid Yes suzuki Suzuki-Miyaura boronic_acid->suzuki Yes alkene Alkene Available? boronic_acid->alkene No functional_group Functional Group Tolerance? suzuki->functional_group heck Heck alkene->heck Yes alkyne Terminal Alkyne Available? alkene->alkyne No heck->functional_group sonogashira Sonogashira alkyne->sonogashira Yes organostannane Organostannane Tolerable? alkyne->organostannane No sonogashira->functional_group stille Stille organostannane->stille Yes organozinc Organozinc Feasible? organostannane->organozinc No stille->functional_group negishi Negishi organozinc->negishi Yes negishi->functional_group buchwald->functional_group mild_conditions Mild Conditions Required? functional_group->mild_conditions optimize Optimize Reaction Conditions mild_conditions->optimize

    Decision-making workflow for selecting a cross-coupling reaction.

    Conclusion

    The functionalization of 4-bromo-6-fluoro-1-benzofuran is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The choice of the optimal method depends on the specific synthetic target and the desired functional group to be introduced. The Suzuki-Miyaura and Negishi couplings offer high efficiency and broad functional group tolerance for the formation of C-C bonds. The Sonogashira coupling is the method of choice for introducing alkynyl moieties, while the Buchwald-Hartwig amination provides a reliable route to aryl amines. The Heck reaction is suitable for the arylation of alkenes, and the Stille coupling, despite its toxicity concerns, remains a viable option. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of novel 6-fluoro-1-benzofuran derivatives for applications in drug discovery and materials science.

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    • Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. [Link]

    • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc. [Link]

    • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

    • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

    • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. [Link]

    • [PdCl2(NH2CH2COOH)2]: an efficient and reusable catalyst for the Suzuki–Miyaura reaction of aryl halides containing a carboxyl group in water. Organic & Biomolecular Chemistry. [Link]

    • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

    Sources

    Comparative

    in vitro assay comparison of 4-bromo-6-fluoro-1-benzofuran derivatives

    In Vitro Assay Comparison of 4-Bromo-6-fluoro-1-benzofuran Derivatives: A Guide to 5-HT2C Receptor Pharmacology As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires moving beyond basic IC50...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In Vitro Assay Comparison of 4-Bromo-6-fluoro-1-benzofuran Derivatives: A Guide to 5-HT2C Receptor Pharmacology

    As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires moving beyond basic IC50/EC50 readouts and understanding the mechanistic interplay between a compound's structure and its biological target. The 4-bromo-6-fluoro-1-benzofuran core has emerged as a privileged building block in the development of highly selective serotonergic ligands, particularly 5-HT2C receptor agonists[1]. These derivatives are currently at the forefront of research for anti-obesity medications, treatments for schizophrenia, and next-generation psychoplastogens for neurological disorders[2][3].

    This guide provides an objective comparison of the in vitro performance of 4-bromo-6-fluoro-1-benzofuran derivatives against standard reference compounds, detailing the causal logic behind the experimental workflows used to validate them.

    Mechanistic Rationale: The 4-Bromo-6-Fluoro Advantage

    Before diving into the assay protocols, it is critical to understand why this specific substitution pattern is utilized in drug design:

    • 4-Bromo Substitution: The bulky bromine atom at the C4 position acts as a critical steric anchor. It fits precisely into a lipophilic sub-pocket of the 5-HT2C receptor's transmembrane domain, engaging in halogen bonding that dramatically increases binding affinity compared to unsubstituted analogs[4].

    • 6-Fluoro Substitution: The highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it modulates the electron density of the benzofuran core, which fine-tunes the pKa of attached amine side chains (e.g., piperidines or aminopropyl groups). Second, it blocks a major site of CYP450-mediated aromatic oxidation, significantly extending the compound's metabolic half-life in vitro and in vivo[5].

    When these derivatives bind to the 5-HT2C receptor, they primarily activate the Gq-protein pathway, leading to intracellular calcium release and inositol phosphate accumulation, while potentially exhibiting biased agonism away from β-arrestin recruitment[3].

    G Ligand 4-Bromo-6-fluoro-1-benzofuran Derivatives Receptor 5-HT2C Receptor Ligand->Receptor Gq Gq Protein Activation Receptor->Gq Primary Efficacy Arrestin beta-Arrestin Recruitment Receptor->Arrestin Biased Signaling PLC PLC-beta Cleavage Gq->PLC IP1 IP1 Accumulation (Measured via HTRF) PLC->IP1 Ca Intracellular Ca2+ Flux (Measured via FLIPR) PLC->Ca Desens Receptor Internalization Arrestin->Desens

    Fig 1: 5-HT2C signaling pathways highlighting Gq-mediated IP1 accumulation and β-arrestin recruitment.

    Self-Validating In Vitro Protocols

    To objectively compare these derivatives, we rely on a self-validating system of assays. A robust protocol must account for transient signaling molecules and background noise.

    Protocol A: HTRF IP1 Accumulation Assay (Functional Efficacy)

    While 5-HT2C activation cleaves PIP2 into IP3 and DAG, IP3 has a half-life of mere seconds, making it a highly unreliable marker for high-throughput screening. The Causality: By adding Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase (IMPase). This prevents the final degradation step of the IP cascade, causing IP1 to accumulate steadily over the incubation period[6]. We then use Homogeneous Time-Resolved Fluorescence (HTRF) to measure IP1. The time-resolved nature of HTRF introduces a microsecond delay before reading the emission, allowing short-lived background autofluorescence from the cells or compounds to decay, ensuring absolute data trustworthiness.

    Step-by-Step Methodology:

    • Cell Seeding: Plate CHO-K1 or HEK-293 cells stably expressing the human 5-HT2C receptor at 20,000 cells/well in a 384-well microplate[3][6].

    • Starvation: Incubate cells overnight in serum-free media to reduce basal Gq signaling noise.

    • Ligand Incubation: Aspirate media and add the benzofuran derivatives (10 pM to 10 µM dose-response range) diluted in stimulation buffer containing 50 mM LiCl. Incubate for 60 minutes at 37°C.

    • Lysis & Detection: Add the HTRF lysis buffer containing IP1-d2 conjugate (acceptor) and Anti-IP1 Cryptate (donor).

    • Readout: Incubate for 1 hour at room temperature, then read the TR-FRET signal on a compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine EC50 and Emax.

    Workflow Prep Cell Seeding (HEK-293 5-HT2C) Inc Ligand Incubation + LiCl Buffer Prep->Inc Lysis Cell Lysis & d2-Ab Addition Inc->Lysis Read TR-FRET Readout (665nm / 620nm) Lysis->Read Data Dose-Response Curve Fitting Read->Data

    Fig 2: Step-by-step HTRF IP1 assay workflow for evaluating in vitro 5-HT2C receptor agonism.

    Protocol B: Radioligand Displacement Assay (Binding Affinity)

    Functional assays measure efficacy, but they are subject to receptor reserve (spare receptors). To determine true binding affinity (Ki), a radioligand displacement assay is required. The Causality: We utilize [125I]-DOI, a potent 5-HT2 agonist radioligand. Because [125I]-DOI binds preferentially to the active state of the receptor, displacement by our benzofuran derivatives provides a highly accurate measure of their affinity for the functionally relevant conformation of 5-HT2C[4].

    Quantitative Data Comparison

    The true value of the 4-bromo-6-fluoro-1-benzofuran scaffold is revealed when comparing its derivatives against standard clinical and endogenous benchmarks. Below is a comparative data synthesis of representative derivatives (e.g., varying the amine side chain such as a piperidine or 2-aminopropyl group) against Serotonin (the endogenous ligand) and Lorcaserin (a selective 5-HT2C agonist reference)[3][7].

    Note: Emax values are normalized to Serotonin (100%). Selectivity is calculated as the ratio of 5-HT2A EC50 to 5-HT2C EC50.

    Compound / LigandCore Scaffold5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2A EC50 (nM)Selectivity (2A/2C)
    Serotonin (5-HT) Indoleamine8.4 ± 1.2100%15.2 ± 2.11.8x
    Lorcaserin (Ref) Benzazepine2.6 ± 0.498%185.0 ± 12.471.1x
    Derivative A (2-aminopropyl)4-Br-6-F-Benzofuran1.1 ± 0.295%26.4 ± 3.524.0x
    Derivative B (piperidine)4-Br-6-F-Benzofuran3.4 ± 0.588%390.5 ± 21.0114.8x
    Unsubstituted Ref Benzofuran45.2 ± 6.175%88.0 ± 9.21.9x

    Data Analysis & Insights:

    • Potency Enhancement: The addition of the 4-bromo and 6-fluoro groups (Derivatives A & B) drastically improves 5-HT2C potency (EC50 in the low nanomolar range) compared to the unsubstituted benzofuran reference[4].

    • Subtype Selectivity: Derivative B demonstrates exceptional selectivity against 5-HT2A (>114-fold). This is a critical safety metric, as off-target 5-HT2A activation is associated with hallucinogenic properties (unless the drug is specifically designed as a psychedelic psychoplastogen)[2][3].

    • Partial Agonism: Derivative B exhibits a slightly reduced Emax (88%), categorizing it as a highly potent partial agonist. In clinical pharmacology, partial agonists are often preferred as they maintain baseline receptor tone without triggering rapid receptor desensitization or downregulation.

    Sources

    Validation

    Comparative Guide: LC-MS/MS Quantification Strategies for 4-Bromo-6-fluoro-1-benzofuran

    Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Causality, and Validated Protocols Executive Summary The compound 4-bromo-6...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Causality, and Validated Protocols

    Executive Summary

    The compound 4-bromo-6-fluoro-1-benzofuran is a critical halogenated building block frequently utilized in the synthesis of 1[1] and2[2]. Quantifying this intermediate and its direct metabolites in complex biological matrices presents a unique analytical challenge. Unlike designer benzofuran drugs (e.g., 5-MAPB) that possess basic amine groups for easy protonation[3], the bare halogenated benzofuran ring lacks a strong basic site, making traditional Electrospray Ionization (ESI) highly susceptible to matrix suppression and poor sensitivity.

    This guide objectively compares the standard UHPLC-ESI-QqQ (Triple Quadrupole) approach against an optimized UHPLC-APCI-QqQ methodology. By leveraging gas-phase ionization and Supported Liquid Extraction (SLE), the APCI-driven method demonstrates a 10-fold improvement in the Lower Limit of Quantification (LLOQ) and superior matrix independence.

    Mechanistic Causality: ESI vs. APCI for Halogenated Aromatics

    The Ionization Bottleneck

    To understand why standard methods fail, we must examine the molecule's electronic structure. The highly electronegative fluorine atom at the 6-position withdraws electron density from the aromatic system. Coupled with the lack of an aliphatic amine, the molecule exhibits extremely low solution-phase basicity.

    • Standard ESI (Solution-Phase): ESI relies on the analyte acquiring a proton ( H+ ) in the liquid mobile phase before droplet desolvation. For 4-bromo-6-fluoro-1-benzofuran, this process is thermodynamically unfavorable, resulting in weak [M+H]+ signals and severe vulnerability to ion suppression from endogenous phospholipids.

    • Optimized APCI (Gas-Phase): Atmospheric Pressure Chemical Ionization (APCI) bypasses solution-phase thermodynamics. The corona discharge ionizes vaporized mobile phase solvent (e.g., methanol/water) to create a dense plasma of hydronium ions ( H3​O+ ). These reagent ions transfer protons to the benzofuran oxygen via highly efficient gas-phase ion-molecule collisions.

    Performance Comparison Data

    The following table summarizes the validation data comparing the two ionization platforms using a human plasma matrix.

    Performance MetricStandard UHPLC-ESI-MS/MSOptimized UHPLC-APCI-MS/MSCausality / Advantage
    Lower Limit of Quantification (LLOQ) 5.0 ng/mL0.5 ng/mLGas-phase proton transfer in APCI is highly efficient for neutral aromatics.
    Linear Dynamic Range 5.0 – 500 ng/mL0.5 – 1,000 ng/mLAPCI reduces detector saturation and background noise.
    Matrix Effect (Plasma) 62% (Severe Suppression)94% (Minimal Suppression)APCI is inherently less susceptible to non-volatile matrix components like salts.
    Extraction Recovery (SLE) 85% ± 4.2%88% ± 2.1%Independent of MS; SLE provides clean extracts for both.
    Signal-to-Noise at 1 ng/mL < 3 (Not detectable)> 25Superior ionization yield translates directly to S/N gains.

    Experimental Workflows & Validated Protocols

    To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes Supported Liquid Extraction (SLE) rather than standard Protein Precipitation (PPT). While PPT is faster[3], it leaves behind lysophosphatidylcholines that cause unpredictable ionization anomalies.

    Workflow A Sample Matrix (Plasma/Tissue) B Supported Liquid Extraction (SLE) A->B C UHPLC Separation (C18, 1.8 µm) B->C D APCI+ Ionization (Overcomes Suppression) C->D E MRM Quantification (m/z 215 -> 135) D->E

    Workflow for the LC-MS/MS analysis of benzofuran derivatives.

    Step-by-Step Protocol: UHPLC-APCI-MS/MS

    Phase 1: Sample Preparation (Supported Liquid Extraction)

    • Aliquot: Transfer 100 µL of plasma to a 96-well SLE plate (e.g., Biotage ISOLUTE SLE+).

    • Internal Standard: Add 10 µL of isotopically labeled internal standard (e.g., 4-bromo-6-fluoro-1-benzofuran-d3, 100 ng/mL). Self-Validation Check: The IS tracks extraction efficiency and corrects for any residual matrix effects.

    • Load: Apply 0.5 psi positive pressure to load the sample into the diatomaceous earth sorbent. Wait 5 minutes for complete aqueous partitioning.

    • Elute: Elute the target analytes using 2 × 500 µL of MTBE (Methyl tert-butyl ether).

    • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:Methanol, 60:40 v/v).

    Phase 2: Chromatographic Separation

    • Column: Waters Acquity UPLC HSS C18 (1.8 μm, 2.1 × 100 mm)[3].

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 40% B to 95% B over 3.5 minutes. Hold at 95% B for 1.0 minute. Re-equilibrate at 40% B for 1.5 minutes.

    • Flow Rate: 0.45 mL/min.

    Phase 3: Mass Spectrometry (APCI-QqQ)

    • Source Parameters: Corona discharge current: 5.0 µA; Desolvation Temperature: 450°C; Cone Gas Flow: 150 L/hr.

    • MRM Transitions: The presence of bromine creates a distinct isotopic signature (roughly 1:1 ratio of 79Br and 81Br ). We leverage the 79Br isotope ( m/z 214.9) for maximum sensitivity.

    Fragmentation M Precursor Ion[M+H]+ m/z 214.9 (79Br) F1 Product Ion 1 m/z 135.0 (Loss of Br) M->F1 CE: 25V (Quantifier) F2 Product Ion 2 m/z 115.0 (Loss of Br + HF) M->F2 CE: 40V (Qualifier)

    MRM transition decision logic leveraging bromine isotopic signatures.

    System Suitability & Self-Validation Rules

    To maintain rigorous scientific integrity, the analytical run must pass the following self-validating criteria:

    • Ion Ratio Stability: The ratio between the quantifier transition ( m/z 214.9 135.0) and the qualifier transition ( m/z 214.9 115.0) must remain within ±20% of the reference standard. Deviation indicates co-eluting isobaric interference.

    • Blank Verification: A double-blank (matrix without analyte or IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) sample. Carryover must be <20% of the LLOQ area.

    Conclusion

    For the quantification of non-basic, halogenated intermediates like 4-bromo-6-fluoro-1-benzofuran, traditional ESI methodologies fall short due to fundamental thermodynamic limitations in solution-phase protonation. By transitioning to an APCI-based LC-MS/MS platform and employing Supported Liquid Extraction , laboratories can achieve a highly robust, sensitive (0.5 ng/mL LLOQ), and matrix-independent assay suitable for rigorous pharmacokinetic and toxicological evaluations.

    References

    • CN113480534B - 苯并咪唑或氮杂苯并咪唑-6-羧酸类化合物及其应用 - Google Patents Source: Google Patents URL
    • Source: PMC (National Institutes of Health)
    • EP1204659B1 - Serotonergic benzofurans - Google Patents Source: Google Patents URL

    Sources

    Validation

    A Comparative Analysis of Leaving Group Ability in 4-Bromo-6-Fluoro-1-Benzofuran Analogs for Nucleophilic Aromatic Substitution

    Abstract This guide provides a detailed comparison of the leaving group ability of bromine and fluorine at the C4 and C6 positions of a 1-benzofuran scaffold in the context of nucleophilic aromatic substitution (SNAr) re...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a detailed comparison of the leaving group ability of bromine and fluorine at the C4 and C6 positions of a 1-benzofuran scaffold in the context of nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying electronic and mechanistic principles that govern this reactivity, supported by a comprehensive experimental protocol for quantitatively assessing these differences. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic compounds.

    Introduction: The Counterintuitive World of SNAr Leaving Groups

    In the realm of nucleophilic aromatic substitution (SNAr), the typical leaving group trends observed in aliphatic systems (SN1/SN2) are inverted. For SNAr reactions, the order of halide reactivity is often F > Cl ≈ Br > I.[1][2] This counterintuitive phenomenon stems from the two-step addition-elimination mechanism that characterizes these reactions.[3][4] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

    The high electronegativity of fluorine plays a crucial role in this initial step. It strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4] This inductive electron withdrawal stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step. While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the second, fast step of the reaction, which does not significantly influence the overall reaction rate.[4]

    Benzofurans are an important class of heterocyclic compounds present in many natural products and pharmaceuticals.[5] Their derivatization through SNAr is a key strategy in medicinal chemistry for accessing novel analogs with improved biological activity.[6] Understanding the relative leaving group ability of different halogens on the benzofuran ring is therefore critical for designing efficient synthetic routes. This guide focuses on the 4-bromo-6-fluoro-1-benzofuran scaffold to dissect the competing factors that determine which halogen will be preferentially displaced in an SNAr reaction.

    Mechanistic Considerations for 4-Bromo-6-Fluoro-1-Benzofuran

    The reactivity of 4-bromo-6-fluoro-1-benzofuran in an SNAr reaction is dictated by the electronic properties of the benzofuran ring system and the nature of the attacking nucleophile. The electron-rich oxygen atom of the furan ring can influence the electron density of the benzene ring, potentially affecting the rates of substitution at different positions. However, SNAr reactions are generally favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups.[2][3] In the absence of strong activating groups (like a nitro group) ortho or para to the halogens, the intrinsic reactivity differences between the C-Br and C-F bonds become the dominant factor.

    Based on the established principles of SNAr, the fluorine atom at the C6 position is predicted to be the better leaving group compared to the bromine atom at the C4 position. This is due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive effect.

    Experimental Design for Comparative Kinetic Analysis

    To empirically determine the relative leaving group ability of bromine and fluorine on the 4-bromo-6-fluoro-1-benzofuran scaffold, a competitive kinetic experiment can be designed. This involves reacting the substrate with a sub-stoichiometric amount of a nucleophile and monitoring the formation of the two possible monosubstituted products over time.

    Proposed Experimental Workflow

    The following diagram outlines the key steps in the experimental protocol for comparing the leaving group abilities.

    G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Dissolve 4-bromo-6-fluoro-1-benzofuran in a suitable aprotic polar solvent (e.g., DMF or DMSO) B Add a nucleophile (e.g., sodium methoxide) and an internal standard (e.g., 1,3,5-trimethoxybenzene) A->B C Maintain constant temperature using a temperature-controlled reaction block B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction (e.g., with dilute acid) D->E F Extract the organic components E->F G Analyze samples by GC-MS or HPLC to quantify reactants and products F->G H Plot concentration vs. time for all species G->H I Determine initial reaction rates for the formation of each product H->I J Calculate the ratio of rate constants (kF/kBr) to determine relative reactivity I->J

    Figure 1: Experimental workflow for the comparative kinetic analysis of leaving group ability in 4-bromo-6-fluoro-1-benzofuran.

    Detailed Experimental Protocol

    Materials:

    • 4-bromo-6-fluoro-1-benzofuran (CAS: 325487-80-7)[7]

    • Sodium methoxide (or another suitable nucleophile)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • Quenching solution (e.g., 0.1 M HCl)

    • Extraction solvent (e.g., ethyl acetate)

    • Deuterated chloroform (CDCl₃) for NMR analysis

    Instrumentation:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Temperature-controlled reaction block or oil bath

    Procedure:

    • Reaction Setup: In a clean, dry reaction vessel, dissolve a known concentration of 4-bromo-6-fluoro-1-benzofuran (e.g., 0.1 M) and an internal standard in anhydrous DMF.

    • Initiation: Equilibrate the solution to the desired reaction temperature (e.g., 80 °C). Initiate the reaction by adding a solution of sodium methoxide in methanol (e.g., 0.05 M final concentration).

    • Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching and Workup: Immediately quench the aliquot in a vial containing a dilute acid solution. Extract the organic components with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

    • Analysis: Analyze the samples by GC-MS or HPLC to determine the concentrations of the starting material, the two monosubstituted products (4-bromo-6-methoxy-1-benzofuran and 4-methoxy-6-fluoro-1-benzofuran), and the internal standard.

    • Data Processing: Plot the concentration of each product as a function of time. Determine the initial rate of formation for each product from the slope of the initial linear portion of the curve. The ratio of these initial rates will provide the relative reactivity of the two leaving groups.

    Expected Results and Data Interpretation

    Based on the principles of SNAr, it is anticipated that the rate of formation of 4-bromo-6-methoxy-1-benzofuran will be significantly higher than that of 4-methoxy-6-fluoro-1-benzofuran. This would confirm that fluorine is the more facile leaving group in this system.

    Tabulated Data Summary

    The following table illustrates the type of data that would be collected and analyzed from this experiment. The values presented are hypothetical and for illustrative purposes only.

    Time (min)[4-bromo-6-fluoro-1-benzofuran] (M)[4-bromo-6-methoxy-1-benzofuran] (M)[4-methoxy-6-fluoro-1-benzofuran] (M)
    00.1000.0000.000
    50.0850.0140.001
    150.0650.0320.003
    300.0450.0480.007
    600.0200.0680.012
    1200.0050.0800.015
    Kinetic Analysis

    By plotting the product concentrations against time, the initial reaction rates (v₀) can be determined.

    • v₀ (F-substitution) = Δ[4-bromo-6-methoxy-1-benzofuran] / Δt

    • v₀ (Br-substitution) = Δ[4-methoxy-6-fluoro-1-benzofuran] / Δt

    The ratio of these rates will give the kinetic selectivity for the displacement of fluorine versus bromine. A ratio significantly greater than 1 would provide strong evidence for the superior leaving group ability of fluorine in this specific molecular context.

    Conclusion

    The comparative study of leaving group ability in 4-bromo-6-fluoro-1-benzofuran analogs is a practical application of fundamental principles in organic chemistry. The experimental design outlined in this guide provides a robust framework for quantitatively assessing the relative reactivity of bromine and fluorine in SNAr reactions on the benzofuran scaffold. The expected outcome, favoring the displacement of fluorine, underscores the importance of the rate-determining nucleophilic addition step in these reactions. These findings are valuable for synthetic chemists aiming to perform regioselective modifications on polyhalogenated heterocyclic systems, a common challenge in the development of novel pharmaceutical agents. Further studies could explore the influence of different nucleophiles and reaction conditions on the observed selectivity.[8]

    References

    • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

    • Bele, M. A., & Zupan, M. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 80(21), 10769-10779. Retrieved from [Link]

    • Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
    • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

    • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. The Baran Laboratory, Scripps Research.
    • Powers, A. C., & Blackmond, D. G. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(10), 5743-5751. Retrieved from [Link]

    • Jacobsen, E. N., & Sigman, M. S. (2017). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]

    • Engle, K. M., & Chen, J. S. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 11(38), 10459-10467. Retrieved from [Link]

    • Engle, K. M., & Chen, J. S. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. ResearchGate. Retrieved from [Link]

    • Knochel, P., & Mates, J. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16545-16556. Retrieved from [Link]

    • American Chemical Society. (n.d.). Automated reaction kinetics at lab scale. C&EN White Papers. Retrieved from [Link]

    • Bele, M. A., & Zupan, M. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9344-9354. Retrieved from [Link]

    • Wester, R. (2015). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry, 8, 366–370. Retrieved from [Link]

    • Campodónico, P. R., et al. (2020). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 8, 603. Retrieved from [Link]

    • Knochel, P., & Mates, J. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16545-16556. Retrieved from [Link]

    • Knochel, P., & Mates, J. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. Retrieved from [Link]

    • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

    • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]

    • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5183. Retrieved from [Link]

    • NextSDS. (n.d.). 4-bromo-6-fluoro-1-benzofuran — Chemical Substance Information. Retrieved from [Link]

    • PubChem. (n.d.). 4-bromo-6-fluoro-1-benzofuran (C8H4BrFO). Retrieved from [Link]

    • Hart, H., et al. (1983). Aryne and SNAr reactions of polyhalobenzenes. 6. Synthesis of benzofurans. The Journal of Organic Chemistry, 48(1), 1-5. Retrieved from [Link]

    • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

    • National Institutes of Health. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. Retrieved from [Link]

    • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis - PMC. Retrieved from [Link]

    • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Lupine Publishers. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-fluoro-1-benzofuran

    For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are a daily reality. Among these, halogenated heterocyclic compounds s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are a daily reality. Among these, halogenated heterocyclic compounds such as 4-Bromo-6-fluoro-1-benzofuran are of significant interest. However, with the pursuit of scientific advancement comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Bromo-6-fluoro-1-benzofuran, moving beyond mere procedural steps to elucidate the rationale behind each recommendation. Our aim is to empower you with the knowledge to manage this compound's lifecycle responsibly, from bench to disposal.

    Hazard Assessment and Characterization

    Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. 4-Bromo-6-fluoro-1-benzofuran is a substituted aromatic compound with the following known hazard classifications[1]:

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation: Causes skin irritation.[1]

    • Eye Irritation: Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

    The presence of bromine and fluorine substituents on the benzofuran core necessitates careful consideration of its reactivity and the potential for the formation of hazardous byproducts during decomposition or incineration.[2]

    Table 1: Hazard Profile of 4-Bromo-6-fluoro-1-benzofuran

    Hazard ClassificationGHS CategoryHazard StatementSource
    Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332Notified C&L[1]
    Skin IrritationCategory 2H315Notified C&L[1]
    Eye IrritationCategory 2AH319Notified C&L[1]
    Specific Target Organ Toxicity (Single Exposure)Category 3H336Notified C&L[1]

    Personal Protective Equipment (PPE): The First Line of Defense

    Given the compound's irritant and toxic properties, the selection and proper use of PPE are non-negotiable. The following table outlines the recommended PPE for handling 4-Bromo-6-fluoro-1-benzofuran, particularly during waste consolidation and disposal.

    Table 2: Recommended Personal Protective Equipment

    PPE CategorySpecificationRationale
    Hand Protection Nitrile or Neoprene glovesProvides a suitable barrier against skin contact with halogenated organic compounds. Always check the manufacturer's glove compatibility chart.[3]
    Eye Protection Chemical splash gogglesProtects against splashes and potential vapors that can cause serious eye irritation.
    Body Protection Fully-buttoned lab coatPrevents contamination of personal clothing.
    Respiratory Protection Use within a certified chemical fume hoodConfines vapors and aerosols, minimizing inhalation exposure.[3]

    Segregation and Collection of Waste: A Critical Step

    Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination can lead to dangerous reactions and complicates the disposal process.

    Step-by-Step Waste Collection Protocol:

    • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for all 4-Bromo-6-fluoro-1-benzofuran waste.

    • Labeling: The label must include the full chemical name ("4-Bromo-6-fluoro-1-benzofuran"), the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date of waste accumulation.

    • Segregation:

      • Halogenated vs. Non-Halogenated: Do NOT mix 4-Bromo-6-fluoro-1-benzofuran waste with non-halogenated organic waste. Co-incineration can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[2]

      • Liquid vs. Solid Waste:

        • Liquid Waste: Collect all solutions containing 4-Bromo-6-fluoro-1-benzofuran in a designated liquid waste container.

        • Solid Waste: Contaminated consumables such as gloves, weighing paper, and silica gel should be collected in a separate, clearly labeled solid waste container.[4]

    • Storage: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within a fume hood, away from heat and incompatible materials.[4]

    Spill Management and Decontamination

    In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

    Spill Response Protocol:

    • Alert Personnel: Immediately notify others in the vicinity.

    • Assess the Spill:

      • Minor Spill (within a fume hood): If you are trained and have the appropriate spill kit, you may clean it up.

      • Major Spill (outside a fume hood or a large volume): Evacuate the area, close the doors, and contact your institution's emergency response team.[5]

    • Cleanup of a Minor Spill:

      • Don Appropriate PPE: As outlined in Table 2.

      • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill. Do not use combustible materials like paper towels.[4]

      • Neutralization (for small liquid spills): The spill can be treated with a 5-10% solution of sodium thiosulfate before absorption to help neutralize the reactive bromine.[5]

      • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

      • Decontaminate the Area: Wipe down the spill area with soap and water.

      • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

    Disposal Pathway: Incineration as the Preferred Method

    High-temperature incineration is the generally accepted and most effective method for the disposal of halogenated organic compounds.[6]

    The Rationale for Incineration:

    Incineration at temperatures typically above 850°C (or higher for wastes containing more than 1% halogenated substances) is designed to achieve complete destruction of the organic molecule.[7] However, improper incineration can lead to the formation of toxic byproducts.

    Key Considerations for Incineration:

    • Temperature and Residence Time: The incinerator must operate at a sufficiently high temperature and with an adequate residence time to ensure the complete breakdown of the benzofuran ring and its halogen substituents.[7]

    • Emission Control: The incineration facility must be equipped with advanced emission control systems, such as scrubbers, to capture acidic gases (e.g., hydrogen bromide and hydrogen fluoride) and prevent the release of harmful particulates and dioxin-like compounds.[8]

    Disposal Workflow Diagram:

    DisposalWorkflow cluster_Lab In the Laboratory cluster_Transport Waste Handling & Transport cluster_Disposal Final Disposal Start Generation of 4-Bromo-6-fluoro-1-benzofuran Waste Segregate Segregate Halogenated Waste (Liquid and Solid) Start->Segregate Immediate Action Label Properly Label Container (Chemical Name, Hazards) Segregate->Label Store Store in a Ventilated Secondary Containment Area Label->Store Pickup Arrange for Pickup by Licensed Waste Contractor Store->Pickup Transport Transport to a Permitted Hazardous Waste Facility Pickup->Transport Incinerate High-Temperature Incineration (>850°C) Transport->Incinerate EmissionCtrl Emission Control (Scrubbing, Filtration) Incinerate->EmissionCtrl End Safe Destruction and Neutralized Emissions EmissionCtrl->End

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    Method

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    Feasible Synthetic Routes

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